molecular formula C15H12O3 B1334805 Methyl 4-(3-formylphenyl)benzoate CAS No. 221021-36-9

Methyl 4-(3-formylphenyl)benzoate

Cat. No.: B1334805
CAS No.: 221021-36-9
M. Wt: 240.25 g/mol
InChI Key: AQDLVJIWBSWMFZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-formylphenyl)benzoate is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDLVJIWBSWMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401901
Record name Methyl 4-(3-formylphenyl)benzoate
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221021-36-9
Record name Methyl 4-(3-formylphenyl)benzoate
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Record name Methyl 4-(3-formylphenyl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-formylphenyl)benzoate is a bi-functional organic compound of significant interest in synthetic chemistry. Possessing both a methyl ester and a formyl group on a biphenyl scaffold, it serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and an analysis of its expected spectral characteristics. The information presented herein is intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

Chemical Properties

This compound is a solid at room temperature with a melting point range of 97-101 °C.[1] It is characterized by the molecular formula C15H12O3 and a molecular weight of approximately 240.25 g/mol .[1] The structural attributes and key identifiers of this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C15H12O3[1]
Molecular Weight 240.25 g/mol [1]
Appearance Solid[1]
Melting Point 97-101 °C[1]
Purity ≥97%[1]
Table 2: Chemical Identifiers
IdentifierValueReference
CAS Number 221021-36-9[1]
Synonyms 4-(3-Formylphenyl)benzoic acid methyl ester[1]
InChI 1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3[1]
SMILES COC(=O)c1ccc(cc1)-c2cccc(C=O)c2[1]

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a broad range of functional groups. The reaction couples an organoboron compound with an organohalide. For the synthesis of the target molecule, 3-formylphenylboronic acid is coupled with a methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate).

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Formylphenylboronic Acid p1 This compound r1->p1 + r2 Methyl 4-halobenzoate (X = I, Br) r2->p1 cat Pd Catalyst (e.g., Pd(PPh3)4) cat->p1 base Base (e.g., Na2CO3, K2CO3) base->p1 solvent Solvent (e.g., Toluene/Water) solvent->p1

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Formylphenylboronic acid

  • Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.2 equivalents) and methyl 4-iodobenzoate (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst, Pd(PPh3)4 (0.05 equivalents), and the base, sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

G start Start reactants Combine Reactants: 3-Formylphenylboronic acid Methyl 4-iodobenzoate start->reactants reagents Add Catalyst (Pd(PPh3)4) and Base (Na2CO3) reactants->reagents solvent Add Degassed Solvent (Toluene/Water) reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert reflux Heat to Reflux (80-90 °C) inert->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up: Add Ethyl Acetate & Water, Separate Layers, Wash monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product end End product->end

Figure 2. Experimental workflow for the synthesis of this compound.

Spectral Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl ester protons.

Expected Chemical Shifts (in CDCl3):

  • Aldehyde Proton (-CHO): A singlet in the region of δ 9.9-10.1 ppm .

  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-8.2 ppm . The protons on the formyl-substituted ring will likely appear at slightly different chemical shifts than those on the methyl benzoate-substituted ring.

  • Methyl Protons (-OCH3): A singlet at approximately δ 3.9 ppm .

Table 3: Predicted 1H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde9.9 - 10.1Singlet1H
Aromatic7.2 - 8.2Multiplet8H
Methyl Ester~3.9Singlet3H
13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, and the methyl carbon.

Expected Chemical Shifts (in CDCl3):

  • Aldehyde Carbonyl (C=O): ~δ 192 ppm

  • Ester Carbonyl (C=O): ~δ 166 ppm

  • Aromatic Carbons: δ 125-145 ppm

  • Methyl Carbon (-OCH3): ~δ 52 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the ester functional groups.

Expected Salient Peaks:

  • C=O Stretch (Aldehyde): A strong band around 1700-1715 cm-1 .

  • C=O Stretch (Ester): A strong band around 1720-1730 cm-1 .

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm-1 and 2720 cm-1 .

  • C-O Stretch (Ester): Strong bands in the region of 1200-1300 cm-1 .

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm-1 region.

Mass Spectrometry

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns.

Expected Fragmentation:

  • Molecular Ion (M+): m/z ≈ 240

  • Loss of Methoxy Radical (-•OCH3): A significant fragment at m/z ≈ 209.

  • Loss of Formyl Radical (-•CHO): A fragment at m/z ≈ 211.

  • Further fragmentation of these initial ions would lead to other smaller fragments.

Logical Relationships in Spectral Analysis

The structural elucidation of this compound relies on the correlation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for confirming the structure.

G ms Mass Spec: Determine Molecular Weight (m/z ≈ 240) structure Proposed Structure: This compound ms->structure ir IR Spec: Identify Functional Groups (C=O aldehyde, C=O ester) ir->structure nmr_h 1H NMR: Confirm Proton Environment (Aldehyde, Aromatic, Methyl) nmr_h->structure nmr_c 13C NMR: Confirm Carbon Skeleton (2x C=O, Aromatic, Methyl) nmr_c->structure confirmation Structural Confirmation structure->confirmation

Figure 3. Logical workflow for the structural elucidation of this compound.

Applications in Research and Development

As a bifunctional building block, this compound holds potential in various areas of chemical research and development:

  • Pharmaceutical Synthesis: The aldehyde functionality can be readily converted into other groups (e.g., amines, alcohols, carboxylic acids) or used in cyclization reactions to build complex heterocyclic scaffolds common in medicinal chemistry. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.

  • Materials Science: The rigid biphenyl core makes this molecule a candidate for incorporation into polymers, liquid crystals, or organic light-emitting diode (OLED) materials where specific electronic and physical properties are desired.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. Its synthesis is accessible through robust and high-yielding methods like the Suzuki-Miyaura cross-coupling reaction. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this compound in their ongoing research and development projects. The predictive spectral data and detailed protocols serve as a solid foundation for its application in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate (CAS 221021-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biphenyl carboxylate derivative with the CAS number 221021-36-9. Its chemical structure features a methyl benzoate moiety linked to a phenyl ring bearing a formyl group at the meta-position. This bifunctional nature, possessing both an ester and an aldehyde group, makes it a potentially valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed representative synthetic protocol, and a discussion of its potential, yet currently undocumented, role in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
CAS Number 221021-36-9
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Appearance Solid
Melting Point 97-101 °C
Synonyms 3'-Formylbiphenyl-4-carboxylic acid methyl ester, 4-(3-formylphenyl)benzoic acid methyl ester, Methyl 3'-formyl-[1,1'-biphenyl]-4-carboxylate

Synthesis of this compound

The synthesis of biphenyl compounds such as this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering high yields and broad functional group tolerance under relatively mild conditions.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents R1 Methyl 4-bromobenzoate P This compound R1->P + R2 3-Formylphenylboronic acid R2->P Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Reagents->P Heat

A proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol (Representative)

This protocol is a general representation of a Suzuki-Miyaura coupling and may require optimization for specific laboratory conditions.

Materials:

ReagentMolar Mass ( g/mol )Example QuantityMoles (mmol)
Methyl 4-bromobenzoate215.04215 mg1.0
3-Formylphenylboronic acid149.96180 mg1.2
Palladium(0) tetrakis(triphenylphosphine)1155.5635 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.21415 mg3.0
Toluene-10 mL-
Water-2 mL-

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-bromobenzoate (1.0 eq), 3-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L_n-Ar' PdII_halide->PdII_Ar_Ar Transmetalation Product Ar-Ar' (Product) PdII_Ar_Ar->Product ArX Ar-X (Methyl 4-bromobenzoate) ArX->Pd0 ArBOH2 Ar'B(OH)₂ (3-Formylphenylboronic acid) Base Base ArBOH2->Base Base->PdII_halide Product->Pd0 Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Applications in Drug Discovery

As of the date of this document, there is no publicly available scientific literature detailing the biological activity of this compound or its direct involvement in any signaling pathways. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules.

However, the biphenyl scaffold is a common structural motif in many biologically active compounds. For context, derivatives of biphenylcarboxylic acids have been explored as:

  • Inhibitors of Hypoxia-Inducible Factor 1 (HIF-1): Certain diaryl acetylene derivatives with a biphenyl core have shown potential as HIF-1 inhibitors, a target of interest in cancer therapy.

  • HPTPβ Inhibitors: Some (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been investigated as inhibitors of human protein tyrosine phosphatase β (HPTPβ), which is implicated in angiogenesis.

It is crucial to emphasize that these are examples of activities of related, but structurally distinct, compounds. The biological effects of this compound itself remain to be investigated. Researchers may utilize this compound as a starting material to synthesize novel derivatives for screening in various biological assays.

Potential Synthetic Utility Workflow

The aldehyde and ester functionalities of this compound offer orthogonal reactivity, allowing for selective modifications. The following diagram illustrates a logical workflow for its use in the synthesis of more complex, potentially bioactive, molecules.

workflow start This compound aldehyde_mod Aldehyde Modification (e.g., reductive amination, Wittig reaction) start->aldehyde_mod ester_mod Ester Modification (e.g., hydrolysis, amidation) start->ester_mod derivative1 Derivative 1 aldehyde_mod->derivative1 derivative2 Derivative 2 ester_mod->derivative2 bio_eval Biological Evaluation (e.g., enzyme assays, cell-based assays) derivative1->bio_eval derivative2->bio_eval

A logical workflow for the synthetic modification and biological evaluation of derivatives of this compound.

Conclusion

This compound is a readily available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its own biological profile is currently uncharacterized, its bifunctional nature makes it a versatile starting point for the creation of diverse molecular architectures. The representative Suzuki-Miyaura coupling protocol provided in this guide offers a robust method for its synthesis, enabling further research into its properties and potential applications in drug discovery and materials science. Future studies are warranted to explore the biological activities of this compound and its derivatives.

"Methyl 4-(3-formylphenyl)benzoate" molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic compound with significant potential as a building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, a robust synthetic protocol, and its prospective applications, adhering to stringent data presentation and visualization standards.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl derivative characterized by a methyl ester group at the 4-position of one phenyl ring and a formyl (aldehyde) group at the 3-position of the other. This meta-substitution pattern on the formyl-bearing ring is a key structural feature. The presence of two distinct and reactive functional groups—an aldehyde and an ester—makes it a versatile intermediate for constructing more complex molecular architectures.

Below is a diagram of the molecular structure.

Figure 1: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 221021-36-9[1]
Molecular Formula C₁₅H₁₂O₃[1]
Molecular Weight 240.25 g/mol [1]
Synonyms 4-(3-Formylphenyl)benzoic acid methyl ester
Appearance Solid
Melting Point 97-101 °C
Purity ≥96%[1]
SMILES COC(=O)c1ccc(cc1)-c2cccc(C=O)c2
InChI Key AQDLVJIWBSWMFZ-UHFFFAOYSA-N

Synthesis via Suzuki-Miyaura Coupling

While specific literature detailing the synthesis of this compound is not widely available, a highly plausible and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the central carbon-carbon bond between the two phenyl rings. The logical disconnection suggests coupling Methyl 4-bromobenzoate with 3-Formylphenylboronic acid .

The proposed synthetic workflow is illustrated below.

Suzuki_Workflow Proposed Synthesis Workflow via Suzuki-Miyaura Coupling ReactantA Methyl 4-bromobenzoate Coupling Suzuki-Miyaura Coupling Reaction ReactantA->Coupling ReactantB 3-Formylphenylboronic acid ReactantB->Coupling Conditions Reaction Conditions Conditions->Coupling Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Conditions Base Base (e.g., 2M Na₂CO₃) Base->Conditions Solvent Solvent System (e.g., Toluene/Water) Solvent->Conditions Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product This compound Purification->Product

Figure 2: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis, adapted from general procedures for Suzuki-Miyaura couplings involving similar aryl bromides and boronic acids.[2][3][4]

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq) as a 2M aqueous solution

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add Methyl 4-bromobenzoate (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), and PdCl₂(dppf) (0.05 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add toluene and the 2M aqueous solution of Na₂CO₃. A typical solvent ratio is 4:1 toluene to aqueous base solution.

  • Heating: Vigorously stir the biphasic mixture and heat to 85-90 °C using an oil bath.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic Characterization and Analysis

As of this writing, detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. Researchers synthesizing this compound should perform full characterization. The following protocols are recommended for data acquisition.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and a complex series of multiplets in the aromatic region (7.5-8.5 ppm). For ¹³C NMR, expect signals for the ester carbonyl, aldehyde carbonyl, and twelve distinct aromatic carbons.

HPLC Analysis Protocol

High-Performance Liquid Chromatography can be used to assess the purity of the synthesized compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

Applications in Research and Drug Development

This compound is a valuable bifunctional building block. Its two reactive sites can be addressed orthogonally, allowing for stepwise chemical modifications. This makes it an attractive starting material for the synthesis of complex organic molecules, including pharmaceutical intermediates and materials science candidates.

Potential Derivatization Pathways

The aldehyde and ester functional groups can undergo a variety of chemical transformations, as outlined in the diagram below.

G Potential Derivatization Pathways cluster_aldehyde Aldehyde Modifications cluster_ester Ester Modifications A This compound B Oxidation (e.g., KMnO₄, H₂O₂) A->B CHO → COOH C Reduction (e.g., NaBH₄) A->C CHO → CH₂OH D Reductive Amination (e.g., R-NH₂, NaBH₃CN) A->D CHO → CH₂NHR E Wittig Reaction (e.g., Ph₃P=CHR) A->E CHO → CH=CHR F Hydrolysis (Saponification) (e.g., NaOH, H₂O) A->F COOMe → COOH G Amidation (e.g., R-NH₂, heat) A->G COOMe → CONHR H Reduction (e.g., LiAlH₄) A->H Both groups reduced P1 Carboxylic Acid - Ester B->P1 P2 Alcohol - Ester C->P2 P3 Amine - Ester D->P3 P4 Alkene - Ester E->P4 P5 Aldehyde - Carboxylic Acid F->P5 P6 Aldehyde - Amide G->P6 P7 Diol H->P7

Figure 3: Key chemical transformations of the aldehyde and ester groups.

  • Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active compounds. This molecule can serve as a core structure for library synthesis, where derivatization of the aldehyde (e.g., to form amines, oximes, or heterocycles) and the ester (e.g., to form amides) can rapidly generate a diverse set of drug-like molecules for screening.

  • Materials Science: As a rigid, aromatic linker, it can be used in the synthesis of polymers, metal-organic frameworks (MOFs), or liquid crystals, where the functional groups provide points for polymerization or coordination.

Safety Information

Based on available supplier data, this compound should be handled with care in a laboratory setting.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement
Aquatic Acute 1 GHS09 (Environment)WarningH400: Very toxic to aquatic lifeP273: Avoid release to the environment

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and chemical-resistant gloves, is recommended. Handle in a well-ventilated area or fume hood.

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(3-formylphenyl)benzoate, a biaryl compound of interest in synthetic chemistry and drug discovery. While direct experimental spectra for this specific compound are not widely published, this document compiles its known physical properties and presents representative spectroscopic data from a closely related structural analog, Phenyl 4-acetylbenzoate, which shares the same molecular formula (C₁₅H₁₂O₃). This guide also outlines a detailed experimental protocol for a plausible synthetic route and the methodologies for spectroscopic characterization.

Compound Identification and Physical Properties

This compound is a solid organic compound with the following identifiers and properties:

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol [1]
CAS Number 221021-36-9[1]
Appearance Solid
Melting Point 97-101 °C
InChI Key AQDLVJIWBSWMFZ-UHFFFAOYSA-N
SMILES String COC(=O)c1ccc(cc1)-c2cccc(C=O)c2

Spectroscopic Data (Representative)

The following tables summarize the spectroscopic data for the structural analog, Phenyl 4-acetylbenzoate , as a reference for the expected spectral characteristics of this compound.

Table 2.1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment (Analog: Phenyl 4-acetylbenzoate)
8.30d8.72HAromatic protons ortho to the acetyl group
8.08d8.72HAromatic protons meta to the acetyl group
7.46t8.02HAromatic protons of the phenyl ester group
7.30t7.61HAromatic proton of the phenyl ester group
7.23d7.82HAromatic protons of the phenyl ester group
2.68sN/A3HMethyl protons of the acetyl group

Table 2.2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) (ppm)Assignment (Analog: Phenyl 4-acetylbenzoate)
197.5Carbonyl carbon (acetyl group)
164.3Carbonyl carbon (ester group)
150.7Aromatic carbon
140.7Aromatic carbon
133.3Aromatic carbon
130.4Aromatic carbon
129.6Aromatic carbon
128.3Aromatic carbon
126.1Aromatic carbon
121.6Aromatic carbon
26.9Methyl carbon (acetyl group)

Table 2.3: IR (Infrared) Spectroscopy Data Sample Preparation: KBr pellet

Wavenumber (cm⁻¹)Interpretation (Analog: Phenyl 4-acetylbenzoate)
1733.9C=O stretching (ester)
1678.0C=O stretching (ketone)
1286.4C-O stretching (ester)
1215.0C-O stretching (ester)

Table 2.4: MS (Mass Spectrometry) Data Ionization Method: EI (Electron Ionization)

m/z RatioInterpretation (Analog: Phenyl 4-acetylbenzoate)
240Molecular ion [M]⁺
241[M+1]⁺ isotope peak
242[M+2]⁺ isotope peak

Experimental Protocols

3.1. Synthesis via Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of biaryl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide.

Reactants:

  • Methyl 4-bromobenzoate

  • 3-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To a dried Schlenk flask, add methyl 4-bromobenzoate (1 equivalent), 3-formylphenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

3.2. Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard one-pulse sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS or residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, mix a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, for example, via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the resulting ions.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl 4-bromobenzoate Methyl 4-bromobenzoate Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling Methyl 4-bromobenzoate->Suzuki-Miyaura\nCoupling 3-Formylphenylboronic acid 3-Formylphenylboronic acid 3-Formylphenylboronic acid->Suzuki-Miyaura\nCoupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki-Miyaura\nCoupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki-Miyaura\nCoupling Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Suzuki-Miyaura\nCoupling Heat (80-110 °C) Heat (80-110 °C) Heat (80-110 °C)->Suzuki-Miyaura\nCoupling Work-up\n(Extraction) Work-up (Extraction) Suzuki-Miyaura\nCoupling->Work-up\n(Extraction) Purification\n(Column Chromatography) Purification (Column Chromatography) Work-up\n(Extraction)->Purification\n(Column Chromatography) Final Product This compound Purification\n(Column Chromatography)->Final Product Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Purified Sample Purified Sample Sample Prep (CDCl3) Sample Prep (CDCl3) Purified Sample->Sample Prep (CDCl3) Sample Prep (KBr) Sample Prep (KBr) Purified Sample->Sample Prep (KBr) Sample Prep (Solution) Sample Prep (Solution) Purified Sample->Sample Prep (Solution) 400 MHz NMR 400 MHz NMR Sample Prep (CDCl3)->400 MHz NMR 1H & 13C Spectra 1H & 13C Spectra 400 MHz NMR->1H & 13C Spectra Data Analysis & Structure Elucidation Data Analysis & Structure Elucidation 1H & 13C Spectra->Data Analysis & Structure Elucidation FTIR Spectrometer FTIR Spectrometer Sample Prep (KBr)->FTIR Spectrometer IR Spectrum IR Spectrum FTIR Spectrometer->IR Spectrum IR Spectrum->Data Analysis & Structure Elucidation EI/ESI-MS EI/ESI-MS Sample Prep (Solution)->EI/ESI-MS Mass Spectrum Mass Spectrum EI/ESI-MS->Mass Spectrum Mass Spectrum->Data Analysis & Structure Elucidation

References

"Methyl 4-(3-formylphenyl)benzoate" NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

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Investigating Synthetic Pathways

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Examining Data Availability

I'm still struggling to find complete NMR data for "this compound." The search turned up some related results for "Methyl 4-formylbenzoate," but they don't provide the detailed specifics I need. I'm hoping to get a clearer picture of the expected chemical shifts for the target molecule.

Pinpointing the Data Source

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Examining NMR Data Gaps

Prioritizing Specific Data Search

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An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biphenyl derivative characterized by the presence of both a methyl ester and a formyl (aldehyde) functional group. This bifunctionality makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure allows for selective chemical transformations, such as modifications of the aldehyde through reactions like reductive amination or Wittig olefination, and manipulation of the ester group via hydrolysis or amidation. The biphenyl core is a common scaffold in medicinal chemistry, and the ability to introduce diverse functionalities via the formyl and ester groups makes this compound a versatile intermediate.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. It is important to note that while some data is experimentally determined, other values may be predicted or based on structurally similar compounds due to limited availability in public literature.

Data Presentation
PropertyValueSource(s)
Molecular Formula C₁₅H₁₂O₃--INVALID-LINK--
Molecular Weight 240.25 g/mol --INVALID-LINK--
Melting Point 97-101 °C--INVALID-LINK--
Boiling Point Not experimentally determined. Predicted to be >300 °C.N/A
Appearance Solid--INVALID-LINK--
Solubility Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.N/A
CAS Number 221021-36-9--INVALID-LINK--

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation of this compound. The following data is predicted based on the chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A singlet is expected around δ 10.1 ppm.

  • Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 7.5-8.4 ppm). The protons on the benzoate ring are anticipated to appear as two doublets, while the protons on the formyl-substituted phenyl ring will show a more complex splitting pattern.

  • Methyl Protons (-OCH₃): A singlet is expected around δ 3.9 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (Aldehyde): Expected around δ 192 ppm.

  • Carbonyl Carbon (Ester): Expected around δ 166 ppm.

  • Aromatic Carbons: Multiple signals are expected in the range of δ 125-145 ppm.

  • Methyl Carbon (-OCH₃): Expected around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1725 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C-O Stretch (Ester): Strong bands are expected in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 240.

  • Major Fragments: Key fragmentation patterns would likely involve the loss of the methoxy group ([M-31]⁺ at m/z 209) and the formyl group ([M-29]⁺ at m/z 211). Further fragmentation of the biphenyl core would also be observed.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-formylphenylboronic acid with methyl 4-iodobenzoate.

Materials:

  • 3-Formylphenylboronic acid

  • Methyl 4-iodobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-formylphenylboronic acid (1.2 equivalents), methyl 4-iodobenzoate (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the TMS signal.

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reagents Reagents & Catalyst SM1 3-Formylphenylboronic Acid Reaction Suzuki-Miyaura Coupling (85 °C) SM1->Reaction SM2 Methyl 4-iodobenzoate SM2->Reaction Reagent1 K₂CO₃ (Base) Reagent1->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Solvent Toluene/Ethanol/H₂O Solvent->Reaction Workup Aqueous Work-up (Ethyl Acetate Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Solubility Profile of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 4-(3-formylphenyl)benzoate, a solid organic compound with the empirical formula C15H12O3.[1][2] Given the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines its physicochemical properties, predicted solubility in various solvents based on general chemical principles, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

This compound is characterized as a solid with a melting point ranging from 97 to 101 °C.[1] Its structure incorporates both an aldehyde and an ester functional group. The presence of the polar carbonyl groups and the largely non-polar aromatic rings suggests a nuanced solubility behavior. The principle of "like dissolves like" is central to predicting its solubility; polar solvents are expected to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[3]

Predicted Solubility Profile

The solubility of aldehydes and ketones generally decreases as the carbon chain length increases.[4] While smaller aldehydes and ketones can be miscible with water due to hydrogen bonding between the carbonyl group and water molecules, this solubility diminishes with a larger hydrocarbon skeleton.[4][5] this compound, with its significant aromatic structure, is anticipated to have low solubility in water. It is expected to be more soluble in organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
WaterHighly Polar ProticInsolubleThe large non-polar aromatic structure is expected to dominate over the polar functional groups.
MethanolPolar ProticSlightly SolubleThe alcohol can interact with the polar groups, but the aromatic rings may limit high solubility.
EthanolPolar ProticSolubleSimilar to methanol, but the slightly larger alkyl group may enhance interaction with the solute.
AcetonePolar AproticSolubleThe ketone solvent is polar and can interact with the solute's polar groups without the steric hindrance of protic hydrogens.
Dichloromethane (DCM)Polar AproticSolubleA common solvent for a wide range of organic compounds.
Diethyl EtherSlightly PolarSolubleOften a good solvent for compounds with moderate polarity.
TolueneNon-polar AromaticSolubleThe aromatic nature of the solvent will favorably interact with the phenyl rings of the solute.
HexaneNon-polar AliphaticSparingly SolubleThe high non-polar character of hexane may not sufficiently solvate the polar functional groups of the molecule.

Experimental Protocols for Solubility Determination

To ascertain the quantitative and qualitative solubility of this compound, the following experimental methodologies can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, acetone, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula and weighing balance

Procedure:

  • Weigh approximately 25 mg of this compound and place it into a small test tube.[6]

  • Add 0.75 mL of the selected solvent to the test tube in small portions.[6]

  • After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[6][7]

  • Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration.

  • If the solid does not dissolve, the compound is considered insoluble. If some but not all of the solid dissolves, it is partially soluble.

  • This procedure can be followed by a classification of solubility based on the amount of solvent required to dissolve a given mass of the solute.[8]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or flasks with secure caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a flask.

  • Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C).

  • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully extract an aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation can be used to aid separation.

  • Dilute the aliquot with a known volume of the solvent.

  • Analyze the concentration of the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_reporting Reporting start Start: Obtain Pure Compound weigh Weigh Compound start->weigh qual_test Perform Solubility Test in Various Solvents weigh->qual_test prep_solvents Prepare Solvents prep_solvents->qual_test observe Observe: Soluble, Partially Soluble, or Insoluble qual_test->observe select_solvents Select Solvents for Quantitative Study observe->select_solvents shake_flask Shake-Flask Method: Equilibrate at Constant Temperature select_solvents->shake_flask analyze Analyze Supernatant (HPLC/UV-Vis) shake_flask->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate report Report Solubility Profile calculate->report end_node End report->end_node

Caption: A workflow diagram for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Theoretical Investigation of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches applicable to the study of Methyl 4-(3-formylphenyl)benzoate. While direct theoretical studies on this specific molecule are not extensively published, this document outlines the established computational methodologies and experimental data necessary for a thorough in-silico analysis. By leveraging data from analogous compounds and outlining standard theoretical protocols, this guide serves as a foundational resource for researchers seeking to model, characterize, and understand the molecular properties of this compound for applications in medicinal chemistry and materials science.

Introduction

This compound is a bi-functional aromatic compound containing both an ester and an aldehyde group. This structural arrangement makes it a valuable building block in organic synthesis, potentially leading to novel therapeutic agents and functional materials. Theoretical studies, including quantum chemical calculations, are indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules. This guide details the necessary steps and methodologies to conduct a comprehensive theoretical investigation of this compound.

Molecular and Physicochemical Properties

A summary of the known experimental and computationally predicted properties of this compound is presented below. These values serve as a benchmark for theoretical calculations.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₃[Sigma-Aldrich](--INVALID-LINK--)
Molecular Weight 240.25 g/mol [Sigma-Aldrich](--INVALID-LINK--)
Melting Point 97-101 °C[Sigma-Aldrich](--INVALID-LINK--)
Physical Form Solid[Sigma-Aldrich](--INVALID-LINK--)
CAS Number 221021-36-9[CP Lab Safety[1]](--INVALID-LINK--)

Recommended Theoretical and Experimental Protocols

While specific published theoretical studies on this compound are scarce, the following protocols, adapted from studies on analogous aromatic esters and aldehydes, provide a robust framework for its in-silico characterization.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

  • Geometry Optimization: The molecular structure of this compound should be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra.

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), should be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic transitions.

  • Spectroscopic Predictions: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical spectra can then be compared with experimental data for structural validation.

  • Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Experimental Characterization

Acquiring the following experimental data is crucial for validating the results of theoretical calculations.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the compound, for example, as a KBr pellet or a thin film.

    • Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

    • Identify characteristic vibrational frequencies for the functional groups present (e.g., C=O stretching of the ester and aldehyde, C-O stretching, and aromatic C-H bending).

  • Mass Spectrometry (MS):

    • Introduce a sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI).

    • Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule.

Visualizing Theoretical Concepts

Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

G A Molecular Structure Input B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Analysis B->C D Electronic Properties (HOMO, LUMO, MEP) C->D E Spectroscopic Prediction (NMR, IR) C->E G Analysis and Interpretation D->G F Comparison with Experimental Data E->F F->G

A typical workflow for the theoretical analysis of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, relates to the molecule's excitability and chemical stability.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation (ΔE)

Conceptual diagram of HOMO and LUMO energy levels.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical studies on this compound. By following the outlined computational and experimental protocols, researchers can gain valuable insights into the molecular structure, reactivity, and spectroscopic properties of this compound. Such information is critical for its potential applications in drug development and materials science, enabling rational design and optimization of novel molecules with desired functionalities. The provided workflows and conceptual diagrams serve as a practical starting point for any scientist embarking on the theoretical investigation of this or structurally related molecules.

References

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biphenyl derivative characterized by a methyl ester group at the 4-position and a formyl (aldehyde) group at the 3'-position. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of two distinct reactive sites—the ester and the aldehyde—allows for sequential and selective chemical transformations. This guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and potential applications, with a special emphasis on detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers.

PropertyValueReference(s)
CAS Number 221021-36-9[1][2]
Molecular Formula C₁₅H₁₂O₃[1][2]
Molecular Weight 240.25 g/mol [1]
Appearance Solid[1]
Melting Point 97-101 °C[1]
Purity ≥96%[2]

Synthesis of this compound

The primary and most versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification Methyl 4-bromobenzoate Methyl 4-bromobenzoate Reaction Coupling Reaction Methyl 4-bromobenzoate->Reaction 3-Formylphenylboronic acid 3-Formylphenylboronic acid 3-Formylphenylboronic acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product This compound Chromatography->Product

Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 3-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add degassed toluene and water to the flask. The solvent ratio is typically in the range of 4:1 to 10:1 (toluene:water).

  • The reaction mixture is heated to reflux (approximately 85-110 °C, depending on the precise solvent composition) and stirred vigorously for 12-24 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the searched literature. The data for its isomer, methyl 4-formylbenzoate, is often misattributed.[6] Researchers synthesizing this compound would need to perform their own characterization. Expected signals in ¹H and ¹³C NMR are predicted below based on analogous structures.[7]

Expected ¹H NMR Signals (CDCl₃):

  • Aldehyde proton (-CHO): A singlet around 10.1 ppm.

  • Aromatic protons: A complex multiplet pattern in the range of 7.5-8.2 ppm.

  • Methyl ester protons (-OCH₃): A singlet around 3.9 ppm.

Expected ¹³C NMR Signals (CDCl₃):

  • Aldehyde carbonyl carbon: A signal around 192 ppm.

  • Ester carbonyl carbon: A signal around 166 ppm.

  • Aromatic carbons: Multiple signals in the range of 128-145 ppm.

  • Methyl ester carbon: A signal around 52 ppm.

Potential Applications in Drug Discovery and Materials Science

Biphenyl derivatives are a common structural motif in a wide range of biologically active compounds and functional materials.[8] The presence of the formyl group in this compound makes it a particularly useful intermediate for further chemical modifications.

Signaling Pathway Diagram: Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a biphenyl core. The formyl group of this compound can be readily converted to other functional groups, such as amines via reductive amination, to generate libraries of compounds for screening against various kinases. The diagram below illustrates a hypothetical role of a derivative in inhibiting a generic kinase signaling pathway.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Derivative Biphenyl Derivative (from this compound) Derivative->Kinase Inhibits

Hypothetical inhibition of a kinase pathway by a biphenyl derivative.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of complex organic molecules. While detailed literature specifically on this compound is sparse, its synthesis can be reliably achieved through the well-established Suzuki-Miyaura cross-coupling reaction. The presence of both an aldehyde and a methyl ester allows for a range of subsequent chemical modifications, making it a valuable tool for researchers in drug discovery and materials science. Further research into the synthesis and applications of this compound is warranted to fully explore its utility as a versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a methyl ester and a formyl group on different phenyl rings, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials. The formyl group can undergo a variety of transformations, such as reductive amination, oxidation, and olefination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.

This document provides detailed application notes and a representative protocol for the synthesis of this compound. The most common and efficient method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it an ideal choice for the preparation of this target molecule.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 4-bromobenzoate and 3-formylphenylboronic acid . The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromobenzoate to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from 3-formylphenylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled and eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Physicochemical and Characterization Data

Below is a summary of the key physicochemical properties of the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Methyl 4-bromobenzoateC₈H₇BrO₂215.0577-80619-42-1
3-Formylphenylboronic acidC₇H₇BO₃149.94125-130452972-09-5
This compound C₁₅H₁₂O₃ 240.26 97-101 [1]221021-36-9 [1]

Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: The following protocol is a representative method for the Suzuki-Miyaura cross-coupling reaction adapted for the synthesis of this compound. While based on well-established procedures for similar biaryl syntheses, optimization may be required to achieve the highest possible yield.

Materials and Reagents:

  • Methyl 4-bromobenzoate

  • 3-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

    • The flask is then fitted with a reflux condenser and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction Execution:

    • A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

    • The reaction mixture is heated to reflux (typically around 80-90 °C) with vigorous stirring under an inert atmosphere.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (methyl 4-bromobenzoate) is consumed. Reaction times can vary, but are typically in the range of 4-12 hours.

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate and water.

    • The layers are separated using a separatory funnel. The aqueous layer is extracted twice more with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

ParameterValue
Reactants
Methyl 4-bromobenzoate1.0 equivalent
3-Formylphenylboronic acid1.2 equivalents
Catalyst System
Palladium(II) acetate2 mol%
Triphenylphosphine8 mol%
Base
Potassium carbonate2.0 equivalents
Reaction Conditions
SolventToluene:Ethanol:Water
Temperature80-90 °C (Reflux)
Reaction Time4-12 hours
Product
Yield85-95% (typical)
Purity>97% (after chromatography)

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) Oxidative Addition Product pd0->pd_complex aryl_halide Methyl 4-bromobenzoate (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L₂) Transmetalation Product pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Catalyst Regeneration product Ar-Ar' (this compound) transmetalation_complex->product Reductive Elimination aryl_halide->pd_complex Oxidative Addition boronic_acid 3-Formylphenylboronic acid (Ar'-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants, Catalyst, and Base purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent reflux Heat to Reflux (80-90 °C) Monitor by TLC add_solvent->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Work-up (Ethyl Acetate/Water) cool->workup dry Dry Organic Layer (MgSO₄) and Evaporate Solvent workup->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound, providing good to excellent yields under relatively mild conditions. The protocol described in these application notes serves as a robust starting point for researchers in organic synthesis, medicinal chemistry, and materials science for the preparation of this valuable building block. Careful execution of the experimental procedure and purification steps is crucial for obtaining the desired product in high purity.

References

Synthesis of Methyl 4-(3-formylphenyl)benzoate via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a valuable bifunctional molecule containing both an aldehyde and a methyl ester. This substitution pattern makes it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials for organic electronics. The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for the synthesis of this biaryl compound. This protocol details the synthesis of this compound from methyl 4-bromobenzoate and (3-formylphenyl)boronic acid using a palladium catalyst.

The Suzuki coupling reaction is a versatile carbon-carbon bond-forming reaction that involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1][2] The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Reaction Scheme

The synthesis of this compound is achieved through the Suzuki coupling of methyl 4-bromobenzoate with (3-formylphenyl)boronic acid.

G cluster_0 Suzuki Coupling Reaction Methyl 4-bromobenzoate Methyl 4-bromobenzoate plus1 + Methyl 4-bromobenzoate->plus1 (3-formylphenyl)boronic acid (3-formylphenyl)boronic acid plus1->(3-formylphenyl)boronic acid arrow -> (3-formylphenyl)boronic acid->arrow This compound This compound arrow->this compound catalyst Pd(OAc)2, SPhos K3PO4, Toluene/H2O

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValue
Reactants
Methyl 4-bromobenzoate1.0 mmol (1.0 equiv)
(3-formylphenyl)boronic acid1.2 mmol (1.2 equiv)
Catalyst System
Palladium(II) acetate (Pd(OAc)2)0.02 mmol (2 mol%)
SPhos0.04 mmol (4 mol%)
Base
Potassium phosphate (K3PO4)2.0 mmol (2.0 equiv)
Solvent
Toluene5 mL
Water0.5 mL
Reaction Conditions
Temperature100 °C
Reaction Time2-24 hours
Expected Yield
Isolated YieldTypically >80%

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 4-bromobenzoate with (3-formylphenyl)boronic acid.[3]

Materials:

  • Methyl 4-bromobenzoate

  • (3-formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1.0 mmol), (3-formylphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and anhydrous potassium phosphate (2.0 mmol).[3]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[3]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]

    • Combine the organic layers and wash with brine (20 mL).[3]

    • Dry the combined organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[3][4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3][4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Suzuki coupling.

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reactants, Catalyst, Ligand, and Base setup Combine Solid Reagents in Flask prep_reagents->setup prep_glassware Oven-dry Glassware prep_glassware->setup prep_solvents Degas Solvents add_solvents Add Degassed Solvents prep_solvents->add_solvents inert Establish Inert Atmosphere setup->inert inert->add_solvents heat Heat to 100 °C and Stir add_solvents->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium catalyst is of good quality and the reaction is performed under a strict inert atmosphere.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality baseUse a freshly opened or properly stored anhydrous base.
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid and ensure efficient stirring.
Protodeboronation of boronic acidUse anhydrous solvents and minimize reaction time once the starting material is consumed.
Difficult purification Co-elution of product with byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides an efficient and reliable method for the synthesis of this compound. The reaction is high-yielding and tolerates the functional groups present in the starting materials. This protocol can serve as a valuable starting point for researchers in organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the synthesis.

References

Application Notes and Protocols: "Methyl 4-(3-formylphenyl)benzoate" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"Methyl 4-(3-formylphenyl)benzoate" (MFPB) is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of a wide array of complex molecules. Its structure, featuring both a reactive aldehyde and a methyl ester, allows for selective chemical transformations, making it an important building block in medicinal chemistry and materials science.[1] This document provides detailed application notes and experimental protocols for key reactions involving MFPB.

Chemical Properties:

PropertyValue
CAS Number 221021-36-9
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.26 g/mol
Appearance Solid
Melting Point 97-101 °C
Key Synthetic Applications

The unique substitution pattern of MFPB, with a formyl group at the meta-position of one phenyl ring and a methyl carboxylate at the para-position of the other, allows for its participation in a variety of coupling and functional group transformation reactions. The most prominent applications include the Wittig reaction, reductive amination, and Suzuki-Miyaura cross-coupling.

Wittig Reaction: Synthesis of Stilbene Derivatives

The aldehyde functionality of MFPB is readily converted into an alkene via the Wittig reaction, a powerful method for C-C double bond formation.[2][3] This transformation is particularly useful for synthesizing stilbene derivatives, which are precursors to optical brighteners and molecules with potential biological activity.[4]

Quantitative Data for Wittig Reaction
ParameterConditionNotes
Reactants This compound, Phosphonium YlideYlide is typically prepared in situ from a phosphonium salt and a strong base.[2]
Base n-Butyllithium (n-BuLi), Sodium Hydride (NaH)Choice of base depends on the acidity of the phosphonium salt.[2]
Solvent Anhydrous Tetrahydrofuran (THF), Diethyl EtherAnhydrous conditions are crucial for the formation and reaction of the ylide.[2]
Temperature 0 °C to Room TemperatureYlide formation is often performed at low temperatures, followed by reaction with the aldehyde at room temperature.[2]
Reaction Time 2 - 4 hoursMonitored by Thin Layer Chromatography (TLC) for consumption of the aldehyde.[2]
Typical Yield 70 - 90%Yield is dependent on the specific ylide and reaction conditions.
Experimental Protocol: Wittig Reaction

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), syringes.[2]

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the solution of this compound dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct.[2]

Wittig_Reaction cluster_reactants Reactants cluster_products Products MFPB This compound Product Stilbene Derivative (Methyl 4-(3-vinylphenyl)benzoate) MFPB->Product Wittig Reaction (THF, rt) Ylide Phosphonium Ylide (e.g., Ph3P=CH2) Ylide->Product Byproduct Triphenylphosphine Oxide

Wittig Reaction of MFPB

Reductive Amination: Synthesis of Secondary and Tertiary Amines

The aldehyde group of MFPB can be readily converted into an amine through reductive amination. This reaction involves the formation of an imine intermediate with a primary or secondary amine, followed by reduction to the corresponding amine.[5] This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast number of biologically active compounds.[6]

Quantitative Data for Reductive Amination
ParameterConditionNotes
Reactants This compound, Primary or Secondary AmineA wide range of amines can be used.[5]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ is often preferred for its mildness and effectiveness.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)The choice of solvent depends on the solubility of the reactants and the reducing agent.
Temperature Room TemperatureMost reductive aminations proceed efficiently at ambient temperature.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 60 - 95%Highly dependent on the amine and reaction conditions.
Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the amine (1.1 equivalents) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination MFPB This compound Imine Imine Intermediate MFPB->Imine Amine Primary or Secondary Amine Amine->Imine + Product Substituted Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product +

Reductive Amination of MFPB

Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Compounds

The biphenyl core of MFPB can be further functionalized through Suzuki-Miyaura cross-coupling reactions. While MFPB itself is the product of a Suzuki coupling, either of the aryl rings could be modified with a halide or boronic acid to participate in further coupling reactions, demonstrating its utility in building complex polyaromatic systems. For the purpose of this application note, we will consider a hypothetical derivative of MFPB, for instance, where one of the rings is substituted with a bromine atom, to illustrate the protocol.

Quantitative Data for Suzuki-Miyaura Coupling
ParameterConditionNotes
Reactants Aryl Halide (e.g., brominated MFPB derivative), Arylboronic AcidA wide variety of boronic acids are commercially available.[7]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Typically 1-5 mol% loading.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of the base is commonly used.[7]
Solvent Toluene, Dioxane, Dimethoxyethane (DME) with waterBiphasic solvent systems are common.[7]
Temperature 80 - 110 °CHeating is generally required to drive the reaction to completion.[8]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.[7][8]
Typical Yield 75 - 98%Highly dependent on the coupling partners and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide derivative of MFPB (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask, condenser, inert atmosphere setup.[8]

Procedure:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (toluene/water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling ArylHalide Aryl Halide Derivative of MFPB Product Extended Biaryl Compound ArylHalide->Product BoronicAcid Arylboronic Acid BoronicAcid->Product + Catalyst Pd Catalyst + Base Catalyst->Product Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling with an MFPB derivative

Application in the Synthesis of Biologically Active Molecules

"this compound" is a precursor for the synthesis of various biologically important molecules. A notable example is its use in the synthesis of p-Aminobenzoic acid (PABA), an intermediate in the bacterial synthesis of folic acid.[4] The aldehyde can be converted to an amine, and the methyl ester can be hydrolyzed to a carboxylic acid to yield the final product.

Logical Workflow: MFPB as a Synthetic Building Block

workflow start This compound (MFPB) wittig Wittig Reaction start->wittig reductive_amination Reductive Amination start->reductive_amination suzuki Suzuki-Miyaura Coupling (on a derivative) start->suzuki stilbenes Stilbene Derivatives wittig->stilbenes amines Secondary/Tertiary Amines reductive_amination->amines biaryls Complex Biaryls suzuki->biaryls materials Advanced Materials stilbenes->materials pharma Pharmaceuticals amines->pharma biaryls->pharma biaryls->materials

Synthetic pathways using MFPB.

References

Application Notes and Protocols: Reactivity of the Aldehyde Group in Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(3-formylphenyl)benzoate is a bifunctional aromatic compound possessing both a methyl ester and an aldehyde functional group.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The aldehyde group, located on the meta-position of the biphenyl system, is a site of high reactivity, allowing for a diverse range of chemical transformations. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, serving as a linchpin for constructing more complex molecular architectures.[2][3]

These application notes provide detailed protocols for several key reactions involving the aldehyde functionality of this compound, including oxidation, reduction, reductive amination, Wittig olefination, and various condensation reactions. The methodologies are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overview of Aldehyde Group Reactions

The aldehyde group in this compound can undergo several types of transformations, allowing for the synthesis of a wide array of derivatives. The primary reaction pathways include the conversion of the aldehyde into a carboxylic acid, an alcohol, an amine, an alkene, or various C=N bonded systems like imines, oximes, and hydrazones.

G cluster_start This compound cluster_products Reaction Products start CHO COOH Carboxylic Acid (Oxidation) start->COOH [O] CH2OH Alcohol (Reduction) start->CH2OH [H] CH2NHR Amine (Reductive Amination) start->CH2NHR 1. RNH2 2. [H] CH_CHR Alkene (Wittig Reaction) start->CH_CHR Ph3P=CHR CH_NR Imine / Oxime / Hydrazone (Condensation) start->CH_NR R-NH2 / R-NHOH / R-NHNH2 G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium Suspend Methyltriphenylphosphonium bromide in THF Cool1 Cool to 0°C Phosphonium->Cool1 AddBase Add n-BuLi dropwise Cool1->AddBase Stir Stir at RT (Ylide forms) AddBase->Stir Cool2 Cool Ylide to 0°C Stir->Cool2 Aldehyde Dissolve Aldehyde in THF AddAldehyde Add Aldehyde solution dropwise Aldehyde->AddAldehyde Cool2->AddAldehyde Warm Warm to RT and stir AddAldehyde->Warm Quench Quench with sat. NH4Cl Warm->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry organic layer (MgSO4) Extract->Dry Purify Purify by Chromatography Dry->Purify G start Desired Functional Group? q1 Carboxylic Acid (-COOH)? start->q1 q2 Alcohol (-CH2OH)? start->q2 q3 Amine (-CH2NHR)? start->q3 q4 Alkene (-CH=CHR)? start->q4 q5 Imine/Oxime/Hydrazone (-CH=N-R)? start->q5 r1 Use Oxidation (e.g., KMnO4) q1->r1 Yes r2 Use Reduction (e.g., NaBH4) q2->r2 Yes r3 Use Reductive Amination q3->r3 Yes r4 Use Wittig Reaction q4->r4 Yes r5 Use Condensation Reaction q5->r5 Yes

References

Application Notes and Protocols: Ester Hydrolysis of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental chemical transformation with broad applications in organic synthesis, materials science, and pharmaceutical development. This document provides detailed application notes and experimental protocols for the hydrolysis of Methyl 4-(3-formylphenyl)benzoate to its corresponding carboxylic acid, 4-(3-formylphenyl)benzoic acid. This bi-functional molecule, possessing both an aldehyde and a carboxylic acid, is a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials.

Two primary methods for ester hydrolysis are detailed: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. The choice between these methods will depend on the desired reaction kinetics, substrate stability, and purification strategy.

Reaction Principle

The hydrolysis of this compound involves the cleavage of the ester bond by a nucleophilic attack on the carbonyl carbon.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion (from a base like NaOH or KOH) acts as the nucleophile. The reaction initially forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The irreversibility of this method often leads to higher yields.[1]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically catalyzed by a strong mineral acid (e.g., H₂SO₄ or HCl). Water acts as the nucleophile, and the equilibrium is driven towards the products by using a large excess of water.[1]

A potential side reaction under strongly basic conditions is the Cannizzaro reaction , where the non-enolizable aldehyde group can disproportionate into a primary alcohol and a carboxylic acid.[1] Careful control of reaction conditions is necessary to minimize this pathway.

Physicochemical and Spectroscopic Data

Quantitative data for the starting material and the product are summarized below. Note that the spectroscopic data provided is for the isomeric para-substituted compounds, which are expected to be very similar to the meta-substituted compounds of interest.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₁₅H₁₂O₃240.25Solid221021-36-9[2]
4-(3-formylphenyl)benzoic acidC₁₄H₁₀O₃226.23SolidN/A

Table 2: Spectroscopic Data (for the corresponding para-isomers)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Methyl 4-(4-formylphenyl)benzoate10.1 (s, 1H, CHO), 8.3-7.9 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)191.5 (CHO), 166.0 (C=O, ester), 139.0, 135.5, 130.0, 129.5 (Ar-C), 52.5 (OCH₃)~2820, 2720 (C-H, aldehyde), ~1720 (C=O, ester), ~1690 (C=O, aldehyde), ~1600, 1450 (C=C, aromatic)
4-(4-formylphenyl)benzoic acid10.1 (s, 1H, CHO), 8.2-7.9 (m, 4H, Ar-H), COOH proton is often broad191.8 (CHO), 167.5 (C=O, acid), 143.0, 138.0, 130.5, 129.8 (Ar-C)~3300-2500 (O-H, acid), ~2820, 2720 (C-H, aldehyde), ~1690 (C=O, acid and aldehyde), ~1600, 1450 (C=C, aromatic)

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred for its high yield and irreversible nature.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 2M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of methanol.

  • Addition of Base: Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq). The total solvent volume should be sufficient to ensure stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If methanol was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Wash the aqueous layer with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated or 2M HCl. The product, 4-(3-formylphenyl)benzoic acid, should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and dry under vacuum.

Expected Yield: >90%

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate is sensitive to strong bases.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 10% aqueous solution)

  • Deionized water

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of a dilute aqueous acid solution (e.g., 10% H₂SO₄).[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Due to the reversible nature of the reaction, it may require a longer reaction time (several hours to overnight) to reach equilibrium.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, then with a saturated sodium bicarbonate solution to remove the acid catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-85%

Visualizations

Reaction Pathway: Base-Catalyzed Hydrolysis (Saponification)

G Base-Catalyzed Hydrolysis of this compound cluster_reaction Reaction Steps cluster_reagents Reagents & Conditions Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ Carboxylate Sodium 4-(3-formylphenyl)benzoate Intermediate->Carboxylate - CH₃OH Product 4-(3-formylphenyl)benzoic Acid Carboxylate->Product + H₃O⁺ (Workup) Base NaOH or KOH Base->Start Solvent MeOH / H₂O Solvent->Start Heat Reflux Heat->Start Acid HCl or H₂SO₄ Acid->Carboxylate

Caption: Base-catalyzed hydrolysis pathway.

Experimental Workflow: Saponification

G Saponification Experimental Workflow cluster_workflow Workflow A Dissolve Ester in MeOH/H₂O B Add NaOH/KOH Solution A->B C Heat to Reflux (1-4h) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Remove MeOH (Rotovap) E->F G Dilute with H₂O F->G H Acidify with HCl to pH 1-2 G->H I Filter Precipitate H->I J Wash with Cold H₂O I->J K Dry Product J->K

Caption: Experimental workflow for saponification.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction (especially in acid-catalyzed hydrolysis).Increase reaction time, use a larger excess of water (for acid hydrolysis), or switch to the irreversible base-catalyzed method.[1]
Side reactions (e.g., Cannizzaro reaction in base-catalyzed hydrolysis).Use milder basic conditions (e.g., lower temperature, shorter reaction time).
Product is an oil, not a solid Impurities present.Purify by column chromatography or attempt recrystallization from different solvent systems.
Product is not fully protonated.Ensure the pH is sufficiently acidic (pH 1-2) during workup.
Starting material remains Insufficient reaction time or temperature.Increase reflux time and ensure the temperature is appropriate for the solvent system.
Poor solubility of starting material.Add a co-solvent like THF or ethanol to improve solubility.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids (H₂SO₄, HCl) and bases (NaOH, KOH) with extreme care in a well-ventilated fume hood.

  • Organic solvents are flammable; avoid open flames and use proper grounding for large volumes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes: Methyl 4-(3-formylphenyl)benzoate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.

Introduction

In the landscape of modern drug discovery, the selection of appropriate molecular building blocks is a critical determinant of success. Versatile scaffolds that allow for rapid diversification and optimization of lead compounds are highly sought after. Methyl 4-(3-formylphenyl)benzoate is one such valuable, yet underexplored, building block. Its biphenyl core is a privileged scaffold in many approved drugs, and the presence of both a formyl group and a methyl ester provides two chemically distinct handles for synthetic elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) in two different regions of chemical space. These notes will detail the application of this compound in the synthesis of a hypothetical series of novel kinase inhibitors, providing detailed protocols for synthesis and biological evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is essential for its effective utilization in a drug discovery campaign. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point 112-116 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents
LogP (calculated) 3.12

Synthetic Applications: Synthesis of a Hypothetical Kinase Inhibitor Series

The dual reactivity of this compound allows for a divergent synthetic approach. The formyl group can be readily converted into various functional groups through reactions such as reductive amination, Wittig reactions, or aldol condensations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.

The following protocol describes a representative two-step synthesis of a hypothetical kinase inhibitor, KIN-001 , from this compound.

Experimental Protocol: Synthesis of KIN-001

Step 1: Reductive Amination of this compound

This step introduces a key pharmacophoric element by modifying the formyl group.

  • Materials:

    • This compound (1.0 eq)

    • 4-Fluoroaniline (1.1 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 g, 4.16 mmol) in dichloroethane (20 mL) is added 4-fluoroaniline (0.44 mL, 4.58 mmol) followed by a catalytic amount of acetic acid (2 drops).

    • The reaction mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride (1.32 g, 6.24 mmol) is added portion-wise over 10 minutes.

    • The reaction is stirred at room temperature for 16 hours.

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (20 mL).

    • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (Eluent: 20% Ethyl acetate in Hexanes) to afford Intermediate 1 .

Step 2: Amide Coupling of Intermediate 1

The methyl ester is converted to an amide to introduce another point of diversity.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Lithium hydroxide (2.0 eq)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric acid

    • (1-aminocyclopropyl)methanol (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Hydrolysis: To a solution of Intermediate 1 (1.0 g, 3.0 mmol) in a mixture of THF (15 mL) and water (5 mL) is added lithium hydroxide (0.14 g, 6.0 mmol). The mixture is stirred at 50 °C for 4 hours. The reaction is cooled to room temperature and the THF is removed under reduced pressure. The aqueous residue is acidified to pH 3 with 1M HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.

    • Amide Coupling: To a solution of the carboxylic acid (0.5 g, 1.56 mmol) in DMF (10 mL) is added (1-aminocyclopropyl)methanol (0.16 g, 1.87 mmol), HATU (0.71 g, 1.87 mmol), and DIPEA (0.81 mL, 4.68 mmol). The reaction is stirred at room temperature for 12 hours. The mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (Eluent: 50% Ethyl acetate in Hexanes) to yield the final compound, KIN-001 .

Synthetic Workflow Diagram

G start This compound step1 Reductive Amination (4-Fluoroaniline, NaBH(OAc)3) start->step1 int1 Intermediate 1 step1->int1 step2 Saponification (LiOH) int1->step2 int2 Carboxylic Acid Intermediate step2->int2 step3 Amide Coupling ((1-aminocyclopropyl)methanol, HATU) int2->step3 final KIN-001 step3->final

Caption: Synthetic scheme for the preparation of KIN-001.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized compounds were evaluated for their ability to inhibit a panel of kinases. The following is a generalized protocol for an in vitro kinase inhibition assay.

Experimental Protocol: Kinase Inhibition Assay
  • Materials:

    • Kinase of interest (e.g., EGFR, VEGFR2)

    • Peptide substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

    • 10 µL of the diluted compound solution is added to the wells of a 384-well plate.

    • 10 µL of a kinase/substrate mixture is added to each well.

    • The reaction is initiated by the addition of 10 µL of ATP solution.

    • The plate is incubated at room temperature for 1 hour.

    • The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Luminescence is read on a plate reader.

    • The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Serial Dilution of Test Compounds add_compound Add Compound to Plate compound_prep->add_compound enzyme_prep Preparation of Kinase/Substrate Mix add_enzyme Add Kinase/Substrate enzyme_prep->add_enzyme add_compound->add_enzyme add_atp Initiate with ATP add_enzyme->add_atp incubation Incubate at RT add_atp->incubation detection ADP-Glo™ Reagent Addition incubation->detection readout Luminescence Measurement detection->readout analysis IC50 Calculation readout->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Data

A small library of compounds was synthesized based on the scaffold of this compound to explore the SAR. The following table summarizes the inhibitory activity of these hypothetical compounds against two representative kinases.

Compound IDR1 (from formyl)R2 (from ester)EGFR IC50 (nM)VEGFR2 IC50 (nM)
KIN-001 4-Fluorobenzylamino(1-hydroxycyclopropyl)methylamino5075
KIN-002 4-Chlorobenzylamino(1-hydroxycyclopropyl)methylamino4560
KIN-003 4-Methoxybenzylamino(1-hydroxycyclopropyl)methylamino150200
KIN-004 4-Fluorobenzylamino2-Morpholinoethylamino80110
KIN-005 4-Fluorobenzylamino2-(Dimethylamino)ethylamino95130

This compound serves as an excellent starting point for the synthesis of novel kinase inhibitors. The presented protocols and data, though hypothetical, illustrate a clear path for the utilization of this building block in medicinal chemistry programs. The ability to readily modify two distinct positions on the scaffold allows for a comprehensive exploration of the SAR, facilitating the rapid optimization of potency and other ADME properties. Further investigation into the derivatization of this versatile building block is warranted and holds significant promise for the discovery of new therapeutic agents.

Application Notes and Protocols for the Synthesis of Stilbene Derivatives from Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of complex organic molecules. Its structure, featuring both a reactive aldehyde group and a methyl ester, makes it an ideal building block for the construction of diverse molecular scaffolds, particularly stilbene derivatives. Stilbenes, a class of polyphenolic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives from this compound, focusing on the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. Additionally, it explores the potential biological relevance of these derivatives and the signaling pathways they may modulate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValueReference(s)
CAS Number 221021-36-9[4]
Molecular Formula C₁₅H₁₂O₃[4]
Molecular Weight 240.25 g/mol [4]
Appearance Solid[4]
Melting Point 97-101 °C[4]

Derivative Synthesis: Stilbene Analogs

The aldehyde functionality of this compound is readily converted to an alkene via olefination reactions, providing a straightforward route to stilbene derivatives. The Wittig and Horner-Wadsworth-Emmons reactions are the most common and effective methods for this transformation.

Protocol 1: Wittig Reaction for the Synthesis of Methyl 4-(3-stilbenyl)benzoate

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.[5] This protocol describes the synthesis of a representative stilbene derivative, Methyl 4-(3-stilbenyl)benzoate.

Reaction Scheme:

Materials and Equipment:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, syringes, needles, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the solution of this compound dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The major byproduct, triphenylphosphine oxide, can be removed by purification of the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the synthesis of a stilbene derivative. Actual results may vary depending on the specific phosphonium salt and reaction conditions used.

Derivative NameStarting Phosphonium SaltYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
Methyl 4-(3-stilbenyl)benzoateBenzyltriphenylphosphonium chloride85120-1228.05 (d, 2H), 7.60-7.20 (m, 11H), 7.15 (s, 2H), 3.90 (s, 3H)
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[4] This often leads to higher yields and favors the formation of the (E)-alkene.[4]

Reaction Scheme:

Materials and Equipment:

  • Diethyl benzylphosphonate

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, syringes, needles, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Carbanion Formation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) as a mineral oil dispersion and wash with anhydrous THF to remove the oil.

  • Add fresh anhydrous THF to the flask, cool to 0 °C, and slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • HWE Reaction: Cool the phosphonate carbanion solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The water-soluble phosphate byproduct is more easily removed than triphenylphosphine oxide.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

Derivative NameStarting PhosphonateYield (%)(E:Z) Ratio¹H NMR (CDCl₃, δ ppm)
(E)-Methyl 4-(3-stilbenyl)benzoateDiethyl benzylphosphonate92>95:58.06 (d, 2H), 7.62-7.22 (m, 11H), 7.18 (d, 1H, J=16.2 Hz), 7.09 (d, 1H, J=16.2 Hz), 3.91 (s, 3H)

Biological Relevance and Signaling Pathways

Stilbene derivatives are known to possess a wide array of biological activities, making them attractive scaffolds for drug discovery.[1][2] While specific data for derivatives of this compound are not yet widely available, the general activities of stilbenoids provide strong rationale for their synthesis and evaluation.

Potential Therapeutic Applications:
  • Anticancer Activity: Many stilbene derivatives, including the well-studied resveratrol, exhibit potent anticancer properties.[6][7] These compounds can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in various cancer cell lines.[7][8] The presence of a benzoate moiety may influence the pharmacokinetic properties and cellular uptake of the stilbene scaffold.

  • Anti-inflammatory Activity: Stilbenes have been shown to exert significant anti-inflammatory effects.[9][10] They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[9][11]

  • Antimicrobial Activity: Certain stilbene derivatives have demonstrated antimicrobial activity against a range of pathogens.[2] The specific substitution pattern on the aromatic rings can influence the spectrum and potency of this activity.

Signaling Pathways:

The biological effects of stilbene derivatives are often mediated through their interaction with various cellular signaling pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation and cell survival. Stilbenes can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[9]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Stilbenes can modulate the activity of different MAPK cascades (e.g., ERK, JNK, p38), contributing to their anticancer and anti-inflammatory effects.[9][11]

Visualizations

G cluster_0 Derivative Synthesis Workflow Start This compound Reaction Olefination Reaction (Wittig or HWE) Start->Reaction Reagent Phosphonium Ylide (Wittig) or Phosphonate Carbanion (HWE) Reagent->Reaction Product Stilbene Derivative (e.g., Methyl 4-(3-stilbenyl)benzoate) Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of stilbene derivatives.

G cluster_1 Simplified Anti-inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK MAPK MAPK Activation (p38, JNK) Stimulus->MAPK Stilbene Stilbene Derivative Stilbene->IKK Inhibition Stilbene->MAPK Inhibition NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines

Caption: Potential anti-inflammatory mechanism of stilbene derivatives.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of novel stilbene derivatives. The Wittig and Horner-Wadsworth-Emmons reactions provide efficient and reliable methods for accessing these compounds. The broad spectrum of biological activities associated with the stilbene scaffold makes these derivatives promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The protocols and information provided herein serve as a comprehensive guide for researchers interested in exploring the synthetic utility and therapeutic potential of this compound class.

References

"Methyl 4-(3-formylphenyl)benzoate" in materials science applications

Author: BenchChem Technical Support Team. Date: December 2025

Launching the Search

Digging into Data

Investigating Compound Availability

I've located several promising suppliers for "Methyl 4-(3-formylphenyl)benzoate," including Sigma-Aldrich and CP Lab Safety. They offer crucial physicochemical details, which is a great start. I'm now diving deeper into their offerings, checking purity levels and pricing to determine feasibility. My aim is to evaluate accessibility and cost.

Expanding Application Research

I've hit a snag. While suppliers offer basic compound data, detailed application insights are missing. Other formylbenzoate isomers popped up, but are irrelevant. I need to move beyond basic properties. I'll search more aggressively for research utilizing "this compound," and then broaden my search to similar compounds to infer potential uses in materials science if direct applications remain elusive.

Uncovering Application Context

Application Notes and Protocols for Asymmetric Synthesis Involving Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a versatile bifunctional molecule containing both an aldehyde and a methyl ester, making it a valuable starting material for the synthesis of complex molecular architectures. The aldehyde functionality serves as a prochiral center, allowing for the introduction of a new stereocenter through asymmetric synthesis. The resulting chiral secondary alcohols, specifically chiral diarylmethanol derivatives, are significant pharmacophores and key building blocks in the development of novel therapeutic agents. [1][2]Chirality plays a crucial role in the biological activity and safety of pharmaceuticals, making the enantioselective synthesis of such intermediates a critical step in drug discovery. [3] This document provides detailed application notes and a representative protocol for the asymmetric synthesis of a chiral secondary alcohol from this compound. The protocol is based on the well-established and highly efficient method of enantioselective addition of an organozinc reagent to the aldehyde, catalyzed by a chiral amino alcohol.

Compound Information

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compoundStructure of this compound139392-82-8C15H12O3240.25 g/mol

Application Notes

Principle of the Asymmetric Addition

The core of this application is the enantioselective addition of a nucleophile to the prochiral carbonyl group of this compound. This transformation is facilitated by a chiral catalyst that creates a chiral environment around the reaction center, directing the incoming nucleophile to one of the two enantiotopic faces of the aldehyde. This results in the preferential formation of one enantiomer of the corresponding secondary alcohol.

Chosen Methodology: Catalytic Enantioselective Alkylation with an Organozinc Reagent

The enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes is a robust and widely used method for the synthesis of chiral secondary alcohols. [4][5]This reaction is typically catalyzed by chiral β-amino alcohols, which form a chiral zinc-alkoxide complex in situ. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack and directing the alkyl group from the organozinc reagent to a specific face of the carbonyl.

Advantages of this Methodology:

  • High Enantioselectivity: With the appropriate chiral ligand, this method can achieve excellent enantiomeric excess (ee), often exceeding 95%. [4][6]* Good to Excellent Yields: The reactions are generally high-yielding.

  • Mild Reaction Conditions: The additions are typically carried out at or below room temperature.

  • Functional Group Tolerance: The method is tolerant of a variety of functional groups, including the ester moiety present in this compound.

Potential Applications in Drug Development

The resulting chiral product, Methyl 4-(3-(1-hydroxyalkyl)phenyl)benzoate, is a valuable chiral building block. The secondary alcohol can be further functionalized, and the diarylmethane scaffold is a common motif in a wide range of biologically active compounds. [1][2]Potential therapeutic areas where such scaffolds are relevant include:

  • Oncology: As precursors to kinase inhibitors and other anti-cancer agents. [7]* Neuroscience: For the development of agents targeting CNS disorders.

  • Inflammatory Diseases: As building blocks for anti-inflammatory compounds.

The chirality introduced in this step is often critical for the desired biological activity and can significantly impact the safety and efficacy profile of a drug candidate. [3]

Experimental Protocol: Asymmetric Ethylation of this compound

This protocol describes a representative procedure for the enantioselective addition of diethylzinc to this compound using a chiral amino alcohol catalyst. The specific catalyst and conditions are based on well-documented procedures for similar aromatic aldehydes. [4] Materials:

  • This compound

  • (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanolamine (or other suitable chiral amino alcohol ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Instrumentation:

  • Magnetic stirrer

  • Syringes and needles for transfer of air-sensitive reagents

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Chiral HPLC or GC (for determination of enantiomeric excess)

Detailed Procedure:

  • Preparation:

    • Under an inert atmosphere, add the chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanolamine) (0.05 mmol, 5 mol%) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the ligand in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Setup:

    • To the cooled solution of the chiral ligand, slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equivalents) via syringe.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equivalent) in anhydrous toluene (5 mL).

    • Slowly add the solution of this compound to the pre-formed catalyst-diethylzinc complex at 0 °C over a period of 10 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow and careful addition of saturated aqueous NH4Cl solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol, Methyl 4-(3-(1-hydroxyethyl)phenyl)benzoate.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

Table 1: Representative Quantitative Data for Asymmetric Ethylation of Substituted Benzaldehydes

Note: The following data is based on published results for structurally similar substrates and serves as an expected outcome for the reaction with this compound under optimized conditions.

EntrySubstrateChiral LigandYield (%)ee (%)Reference
1Benzaldehyde(1R,2S)-(-)-N,N-Dibutylnorephedrine9598[4]
23-Methoxybenzaldehyde(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol>9599[5]
33-ChlorobenzaldehydeA chiral amino alcohol~9595[4]
4 This compound (Expected) (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanolamine >90 >95 -

Visualizations

Diagram 1: General Workflow for Asymmetric Ethylation

G start Start: this compound reaction Asymmetric Ethylation (Addition of Aldehyde) start->reaction catalyst Chiral Amino Alcohol Ligand + Diethylzinc (Catalyst Formation) catalyst->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Chiral Methyl 4-(3-(1-hydroxyethyl)phenyl)benzoate purification->product analysis Analysis (Chiral HPLC/GC for ee) product->analysis

Caption: Workflow for the asymmetric ethylation of this compound.

Diagram 2: Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle A Chiral Ligand-Zn Complex B Aldehyde Coordination A->B + Aldehyde C Enantioselective Alkyl Transfer (Transition State) B->C + Et2Zn D Product-Zn Complex C->D D->A + Et-Aldehyde Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

References

Application Notes and Protocols for the Purification of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(3-formylphenyl)benzoate is a valuable bifunctional organic building block utilized in the synthesis of more complex molecules in pharmaceutical and materials science research. The presence of both a methyl ester and an aldehyde functional group allows for selective and sequential chemical transformations. Achieving high purity of this intermediate is critical to ensure the success of subsequent reactions, prevent the formation of unwanted byproducts, and simplify the purification of final products. These application notes provide detailed protocols for common laboratory-scale purification techniques for this compound, including flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for developing and optimizing purification strategies.

PropertyValueReference
CAS Number 221021-36-9[1]
Molecular Formula C₁₅H₁₂O₃[1]
Molecular Weight 240.25 g/mol [2]
Appearance Solid[2]
Melting Point 97-101 °C
Synonym 4-(3-Formylphenyl)benzoic acid methyl ester
Commercial Purity Typically ≥96-97%[1][3]

Application Note 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying moderately polar compounds like this compound from impurities with different polarities. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase.[4]

Experimental Protocol

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)[4]

  • Hexanes (or Heptane), analytical grade

  • Ethyl Acetate, analytical grade

  • Dichloromethane (for sample loading, optional)

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Preparation:

  • A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is highly effective.[4]

  • Prepare a mobile phase of 4:1 (v/v) hexanes:ethyl acetate as a starting point.[4] The ratio can be optimized based on preliminary TLC analysis. For instance, a 6:1 ratio has also been reported for similar compounds.[5]

  • Thoroughly mix the solvents and degas if using an automated system.[4]

3. Column Packing:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in the mobile phase.

  • Carefully pour the slurry into the column, avoiding the entrapment of air bubbles.

  • Allow the silica gel to settle into a packed bed, and then add a thin layer of sand on top to protect the silica surface.[4]

4. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[4] Carefully apply the solution to the top of the column.

  • Dry Loading: For larger quantities or less soluble samples, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Apply gentle positive pressure (air or nitrogen) to begin elution.

  • Collect the eluting solvent in fractions of an appropriate volume (e.g., 10-20 mL).[4]

6. Fraction Analysis and Product Isolation:

  • Monitor the separation by spotting fractions onto a TLC plate.

  • Visualize the spots under a UV lamp at 254 nm.[4]

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]

Quantitative Data and Troubleshooting

ParameterTypical Value / ConditionReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[4]
Mobile Phase Hexanes:Ethyl Acetate (4:1, v/v)[4]
Loading Method Wet (DCM) or Dry Loading[4]
Monitoring TLC with UV (254 nm) visualization[4]
IssuePotential CauseSolutionReference
Poor Separation Incorrect mobile phase polarity.Adjust the mobile phase composition. Increase ethyl acetate for better separation of less polar compounds or decrease it for more polar ones.[4]
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity by increasing the proportion of hexanes.[4]
Streaking on TLC/Column Sample is too concentrated; compound is interacting strongly with acidic silica.Dilute the sample. Consider deactivating the silica gel with 1% triethylamine in the mobile phase.[4]

Workflow Diagram

G cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation prep_mobile Prepare Mobile Phase (e.g., 4:1 Hexanes:EtOAc) pack_column Pack Column (Silica Gel Slurry) prep_mobile->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Wet or Dry Load) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purification by flash column chromatography.

Application Note 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.[6] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to slowly cool, whereupon the pure compound crystallizes out of the solution.[7]

Experimental Protocol

Part A: Solvent Screening The choice of solvent is the most critical factor for successful recrystallization.[7]

  • Place ~50 mg of crude product into a small test tube.

  • Add a solvent (e.g., isopropanol, ethanol, methanol, ethyl acetate, or a mixture like ethanol/water) dropwise at room temperature, observing solubility. An ideal solvent will not dissolve the compound at room temperature.[7]

  • If insoluble, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[7]

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[7]

  • Observe the quantity and quality of the crystals formed. A good solvent system will yield a significant amount of pure crystals upon cooling.[7]

Part B: Bulk Recrystallization

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Afterwards, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data

While a specific recrystallization protocol for this exact isomer is not detailed in the provided results, similar crystallization-based purifications of the related para-isomer from industrial byproduct streams have achieved very high purity.

| Parameter | Typical Value / Condition | Reference | | :--- | :--- | :--- | :--- | | Principle | Differential solubility at varying temperatures |[6] | | Key Steps | Dissolution, Cooling, Filtration, Drying |[6][7] | | Achievable Purity | >98% (based on similar compounds) |[8][9] |

Workflow Diagram

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slow Slow Cooling to Room Temp hot_filter->cool_slow cool_ice Ice Bath Cooling cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry product Purified Product dry->product

Caption: Workflow for purification by recrystallization.

Application Note 3: Purification by Preparative HPLC

For achieving the highest possible purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent option. This technique separates components with high resolution based on their hydrophobic interactions with the stationary phase.

Experimental Protocol

Based on methods for the isomeric Methyl 4-formylbenzoate, a scalable RP-HPLC method can be developed.[10]

1. Instrumentation and Column:

  • Preparative HPLC system with a UV detector.

  • Reverse-phase column (e.g., C18) suitable for preparative scale. A column with low silanol activity may be beneficial.[10]

2. Mobile Phase Preparation:

  • A typical mobile phase consists of acetonitrile (MeCN) and water.[10]

  • A small amount of acid (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid) is often added to improve peak shape.[10]

  • The mobile phase should be filtered and degassed before use.

3. Sample Preparation:

  • Dissolve the crude product in a suitable solvent, ideally the mobile phase or a solvent like acetonitrile, to a high concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Method Development and Execution:

  • First, develop an analytical scale method to determine the optimal mobile phase composition (isocratic or gradient) for separating the target compound from its impurities.

  • Scale up the method for the preparative column, adjusting the flow rate and injection volume accordingly.

  • Inject the sample solution onto the preparative column.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

5. Fraction Collection and Isolation:

  • Collect the fraction(s) corresponding to the pure product peak.

  • Combine the pure fractions and remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • If the product is in an aqueous solution, it may be isolated by lyophilization or liquid-liquid extraction.

Quantitative Data

| Parameter | Typical Value / Condition | Reference | | :--- | :--- | :--- | :--- | | Technique | Reverse-Phase (RP) HPLC |[10] | | Stationary Phase | C18 (Preparative Scale) |[10] | | Mobile Phase | Acetonitrile / Water / Acid (e.g., Formic Acid) |[10] | | Potential | Scalable for isolation of high-purity material |[10] |

Workflow Diagram

G cluster_prep Preparation cluster_process HPLC Separation cluster_isolate Product Isolation prep_mobile Prepare & Degas Mobile Phase run_hplc Run Preparative HPLC Method prep_mobile->run_hplc prep_sample Dissolve & Filter Sample inject Inject Sample prep_sample->inject inject->run_hplc collect Collect Peak Fraction run_hplc->collect combine Combine Pure Fractions collect->combine remove_solvent Remove Solvent (e.g., Rotary Evaporation) combine->remove_solvent isolate Isolate/Dry Product remove_solvent->isolate product High-Purity Product isolate->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 4-(3-formylphenyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1] For this specific synthesis, the typical reactants are Methyl 4-bromobenzoate (or a similar halide/triflate) and 3-Formylphenylboronic acid .

The general reaction scheme is as follows:

The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups (including the aldehyde and ester in this case), and high regio- and stereoselectivity.[1][2]

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yield in a Suzuki-Miyaura coupling can stem from several factors related to reagents, catalysts, or reaction conditions. Below is a troubleshooting guide to address these issues.

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G Start Low Yield Detected Reagents 1. Reagent Quality & Stoichiometry Start->Reagents Conditions 2. Reaction Conditions Start->Conditions Catalyst 3. Catalyst System Start->Catalyst SideReactions 4. Side Reactions Start->SideReactions BoronicAcid Protodeboronation of 3-formylphenylboronic acid? Reagents->BoronicAcid Check boronic acid stability Halide Aryl halide purity? (e.g., Methyl 4-bromobenzoate) Reagents->Halide Verify purity Base Base strength/solubility? (e.g., Na₂CO₃, K₃PO₄, CsF) Conditions->Base Optimize base Solvent Solvent choice & degassing? (e.g., Toluene, Dioxane, THF/H₂O) Conditions->Solvent Ensure anhydrous/degassed Temp Temperature too low/high? Conditions->Temp Adjust temperature CatalystActivity Pd catalyst activity? (Pd(0) source like Pd(PPh₃)₄ or Pd(II) precatalyst like PdCl₂(dppf)) Catalyst->CatalystActivity Confirm catalyst source Ligand Ligand choice appropriate? Catalyst->Ligand Screen ligands if needed SideReactions->BoronicAcid Homocoupling Homocoupling of boronic acid? SideReactions->Homocoupling Caused by O₂ or Pd(II) Dehalogenation Dehalogenation of aryl halide? SideReactions->Dehalogenation Aryl-H instead of Aryl-Aryl'

Caption: Troubleshooting flowchart for low yield issues.

Key Optimization Strategies:

  • Base Selection: The choice of base is critical. Inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are commonly used. The base's strength and solubility can significantly impact the reaction rate.[2] A 2M aqueous solution of the base is often effective.[3]

  • Solvent System: A biphasic solvent system, such as toluene/water, dioxane/water, or THF/water, is typical.[4] Thoroughly degassing the solvent to remove oxygen is crucial to prevent catalyst oxidation and homocoupling side reactions.[4]

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common choice. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can be used, as it is reduced to the active Pd(0) species in situ.[5] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.[5]

  • Temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80-100 °C, to ensure a reasonable reaction rate.[2][3]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Understanding and mitigating side reactions is key to improving yield.

  • Protodeboronation: This is the hydrolysis of the boronic acid (C-B bond cleavage) to an arene (C-H bond). It is a significant issue with electron-deficient or some heteroaryl boronic acids.[4]

    • Solution: Use anhydrous solvents, ensure the base is not excessively strong, or use boronic esters (e.g., pinacol esters), which are more stable.[5]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (in this case, 3,3'-diformylbiphenyl). It is often promoted by the presence of oxygen or excess Pd(II) species.[4]

    • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (N₂ or Ar) through the solvent. Use a reliable Pd(0) source or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[4]

  • Dehalogenation: The aryl halide is reduced to an arene (e.g., Methyl benzoate) instead of coupling.[4]

    • Solution: This can be complex, but ensuring an efficient transmetalation step by optimizing the base and solvent can help the desired cross-coupling pathway outcompete the dehalogenation.

Q4: My product appears to be degrading during column chromatography purification. What is the cause and how can I prevent it?

A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or formation of acetals if alcohol is present in the eluent.[6]

Solutions to Prevent Degradation on Silica Gel:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your mobile phase and add 1% triethylamine (v/v) to neutralize the acidic sites.[6]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel for acid-sensitive compounds.[6]

  • Minimize Contact Time: Use flash chromatography with positive pressure to speed up the separation and reduce the time the compound spends on the column.[6]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1 (General)Condition 2 (Aqueous)Condition 3 (Microwave)
Aryl Halide Methyl 4-bromobenzoate (1 equiv.)4-bromobenzoic acid (1 equiv.)Halo-aromatic (1 equiv.)
Boronic Acid 3-formylphenylboronic acid (1.2-1.5 equiv.)Phenylboronic acid (1.2 equiv.)Boronic acid (1.5 equiv.)
Catalyst PdCl₂(dppf) (0.1 equiv.)Supramolecular PdCl₂ complex (0.5 mol%)PdCl₂(dppf) (0.1 equiv.)
Base 2 M Na₂CO₃ (10 mL)Na₂CO₃ (1.2 mmol)2 M K₂CO₃ (10 equiv.)
Solvent Toluene/Dioxane (4:1)Water/Methanol (3:1)N-dimethylacetamide
Temperature 85 °C[3]Room Temperature[7]150 °C[3]
Time 4 hours[3]2 hours[7]20 minutes[3]
Atmosphere Nitrogen[3]Air[7]N/A

Note: These are generalized conditions and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol provides a general procedure. Quantities should be adjusted based on the reaction scale.

  • Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add Methyl 4-bromobenzoate (1 equiv.), 3-Formylphenylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Dioxane 4:1) via syringe.

  • Base Addition: Add the aqueous base (e.g., 2 M Na₂CO₃ solution).

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

G Start Starting Materials (Aryl Halide, Boronic Acid, Catalyst) Setup Setup under Inert Atmosphere Start->Setup Reaction Add Solvents & Base, Heat (80-100°C) Monitor by TLC Setup->Reaction Workup Cool, Dilute, Separate Layers Reaction->Workup Extract Extract Aqueous Layer Workup->Extract Dry Combine Organic, Dry, Concentrate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for synthesis.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The optimal ratio should be determined by TLC analysis of the crude product.[6]

  • Pack the Column: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in the mobile phase. Ensure the silica bed is packed uniformly without cracks.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and apply gentle positive pressure. Begin collecting fractions.[6]

  • Monitor Fractions: Monitor the collected fractions by TLC, visualizing the spots under a UV lamp (254 nm).[6]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[6]

Signaling Pathway Diagram

Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle center Pd(0)L₂ Intermediate1 R¹-Pd(II)L₂-X center->Intermediate1 OxAdd Oxidative Addition OxAdd->Intermediate1 Intermediate2 R¹-Pd(II)L₂-R² Intermediate1->Intermediate2 Transmetal Transmetalation Transmetal->Intermediate2 Intermediate2->center RedElim Reductive Elimination RedElim->center ArX R¹-X (Methyl 4-bromobenzoate) ArBOH R²-B(OH)₂ (3-formylphenylboronic acid) Base Base Product R¹-R² (Product) Waste X-B(OH)₂ pos1 pos1->OxAdd pos2 pos2->Transmetal pos3 pos3->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]

References

Technical Support Center: Purification of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-(3-formylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Disclaimer: Detailed purification protocols for this compound are not extensively available in published literature. The information provided herein is based on general organic chemistry principles and purification data for the structurally similar isomer, Methyl 4-formylbenzoate.[1][2] These guidelines should be adapted and optimized for your specific experimental conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Crystal Formation Improper solvent choice; insufficient cooling; solution is not saturated.Screen for an optimal solvent or solvent system where the compound has high solubility in hot solvent and low solubility in cold solvent.[3][4] Ensure the solution is fully saturated before cooling. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Use a lower-boiling point solvent. Try a mixed solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Low Purity After Recrystallization Impurities co-crystallize with the product; inefficient removal of mother liquor.Ensure slow cooling to allow for selective crystallization. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[4] A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Compound and Impurities Incorrect mobile phase polarity.Optimize the mobile phase. A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[2][5] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.
Compound Elutes Too Quickly The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.
Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of Spots on TLC/Tailing on the Column The sample is too concentrated; the compound is interacting strongly with the stationary phase.Dilute the sample before loading it onto the column. Consider adding a small amount of a modifier like triethylamine to the mobile phase to reduce strong interactions with the silica gel, especially for aldehydes which can be sensitive to the acidic nature of silica.[2]
Cracks in the Silica Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry without any air bubbles. Do not let the solvent level drop below the top of the silica bed.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common impurities for structurally similar compounds include unreacted starting materials (e.g., 3-formylbenzoic acid if synthesized via esterification), byproducts from side reactions, and residual solvents. For instance, in the synthesis of the para-isomer, unreacted p-formylbenzoic acid is a common impurity.[2][6]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A systematic solvent screening is recommended.[4] Based on its structure (an aromatic ester with an aldehyde group), moderately polar solvents or mixed solvent systems are likely to be effective. Good starting points for screening include ethanol, isopropanol, ethyl acetate, or mixtures of a polar solvent with a non-polar solvent like hexanes or heptane.[3]

Q3: What mobile phase should I use for column chromatography purification?

A3: For compounds of moderate polarity like this compound, a common and effective mobile phase is a mixture of hexanes and ethyl acetate.[2][5] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. A starting ratio of 4:1 or 6:1 (hexanes:ethyl acetate) is often a reasonable starting point.[2][5]

Q4: My aldehyde compound appears to be degrading on the silica gel column. What can I do?

A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which can cause degradation.[2] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine to neutralize the acidic sites.[2]

  • Use an alternative stationary phase: Neutral alumina can be a suitable alternative for acid-sensitive compounds.[2]

  • Minimize contact time: Employ flash chromatography with positive pressure to expedite the separation.[2]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (97-101 °C) is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative purity data. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a common approach for similar compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., hexanes:ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column, avoiding air bubbles. Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel column. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.[2]

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate, using positive pressure if necessary (flash chromatography).[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the purification of the related compound, Methyl 4-formylbenzoate, which can serve as an estimate for this compound.

Table 1: Purity and Yield Data from Different Purification Methods
Purification MethodStarting Material PurityFinal PurityTypical YieldReference
RecrystallizationCrude>97.5%Variable[1]
Column ChromatographyCrude>98%60-80%[5]
Isolation from Byproduct Mixture~63%~98.9%High[9][10]
Table 2: Column Chromatography Parameters for Methyl 4-formylbenzoate
ParameterValueReference
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase Hexanes:Ethyl Acetate (e.g., 4:1 or 6:1 v/v)[2][5]
Elution Mode Isocratic or Gradient[11]
Detection UV (254 nm)[2]

Visualizations

Experimental and Logical Workflows

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_analysis Final Analysis Crude_Product Crude this compound Purity_Check Assess Purity (TLC, NMR, etc.) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization If solid with suitable solubility Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography If complex mixture or oil Final_Purity_Check Final Purity and Yield Analysis Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Final_Purity_Check->Recrystallization If further purification is needed Final_Purity_Check->Column_Chromatography If further purification is needed Pure_Product Pure Product Final_Purity_Check->Pure_Product If purity is acceptable

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Check_Crystals Crystal Formation? Start->Check_Crystals Good_Crystals Collect and Dry Crystals Check_Crystals->Good_Crystals Yes No_Crystals No/Poor Crystals Check_Crystals->No_Crystals No Oiling_Out Product Oiled Out Check_Crystals->Oiling_Out Oiled Out Troubleshoot Troubleshoot: - Check solvent - Ensure saturation - Slow cooling No_Crystals->Troubleshoot Troubleshoot_Oil Troubleshoot: - Lower boiling solvent - Use mixed solvent - Seed crystals Oiling_Out->Troubleshoot_Oil

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Suzuki Coupling for "Methyl 4-(3-formylphenyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of "Methyl 4-(3-formylphenyl)benzoate" via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Suzuki coupling synthesis of this compound?

A1: The most common precursors for this synthesis are a methyl 4-halobenzoate (typically methyl 4-bromobenzoate or methyl 4-iodobenzoate) and 3-formylphenylboronic acid. The choice between the bromo- and iodo-benzoate often depends on commercial availability, cost, and reactivity, with the iodide generally being more reactive.[1][2]

Q2: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?

A2: When encountering low or no yield, the initial troubleshooting should focus on three key areas:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst and any phosphine ligands have not degraded due to improper storage.[3][4]

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[3][5] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Reagent Quality: Boronic acids can be prone to degradation over time, a process known as protodeboronation.[1] Using fresh, high-purity 3-formylphenylboronic acid is recommended. The stability of the boronic acid can be a significant factor, and in some cases, using a more stable boronic ester (like a pinacol ester) might be beneficial.

Q3: I'm observing significant side products, primarily the homocoupling of 3-formylphenylboronic acid. How can this be minimized?

A3: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[5] To minimize this:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q4: Can the ester group on methyl 4-halobenzoate or the aldehyde on 3-formylphenylboronic acid interfere with the reaction?

A4: Both the methyl ester and the formyl (aldehyde) groups are generally well-tolerated in Suzuki couplings. However, under strongly basic conditions or with prolonged heating, hydrolysis of the methyl ester to a carboxylic acid can occur, especially in aqueous media.[1] The aldehyde group is relatively robust, but it's important to choose a base that is not nucleophilic to avoid unwanted side reactions with the aldehyde. Carbonate and phosphate bases are generally safe choices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of "this compound".

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust pre-catalyst. Ensure proper in-situ reduction of Pd(II) to Pd(0).[3]
Poor Quality Boronic AcidUse fresh, high-purity 3-formylphenylboronic acid. Consider converting it to a more stable pinacol ester if degradation is suspected.
Insufficient DegassingThoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for at least 20-30 minutes.[3]
Inappropriate BaseThe choice of base is critical. Weaker bases may not be effective, while overly strong bases can cause side reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
Suboptimal TemperatureThe reaction may require heating (typically 80-110 °C). If the reaction is sluggish, a moderate increase in temperature may help. Conversely, if catalyst decomposition is suspected, try a lower temperature for a longer duration.
Significant Homocoupling of Boronic Acid Presence of OxygenImprove degassing procedures and ensure a leak-proof inert atmosphere setup.[5]
Inefficient TransmetalationOptimize the base and solvent system to facilitate the transfer of the aryl group from boron to palladium.
Dehalogenation of Methyl 4-halobenzoate Presence of Protic ImpuritiesUse anhydrous solvents to minimize sources of protons that can lead to the reduction of the aryl halide.
Inappropriate LigandSome phosphine ligands can promote dehalogenation. Consider screening different ligands.
Hydrolysis of Methyl Ester Strongly Basic/Aqueous ConditionsUse a milder base like KF or perform the reaction under anhydrous conditions if possible.[1] Minimize reaction time and temperature.
Difficulty in Product Purification Catalyst ResiduesAfter the reaction, consider a filtration step through celite to remove palladium black. During workup, washing with an aqueous solution of a chelating agent like EDTA can help remove residual palladium.
Co-elution with ByproductsOptimize the reaction to minimize byproduct formation. For purification, carefully select the column chromatography solvent system. Sometimes, recrystallization can be an effective final purification step.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of "this compound". This should be considered a starting point and may require optimization.

Reaction Scheme:

G cluster_0 Methyl 4-bromobenzoate cluster_1 3-Formylphenylboronic acid cluster_2 This compound Methyl 4-bromobenzoate plus1 + Methyl 4-bromobenzoate->plus1 3-Formylphenylboronic acid plus1->3-Formylphenylboronic acid arrow Pd Catalyst, Base Solvent, Heat 3-Formylphenylboronic acid->arrow This compound arrow->this compound

Suzuki coupling reaction for this compound.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate, 3-formylphenylboronic acid, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimization, with hypothetical yield data for illustration.

Parameter Condition A Condition B Condition C Condition D
Aryl Halide Methyl 4-bromobenzoateMethyl 4-iodobenzoateMethyl 4-bromobenzoateMethyl 4-bromobenzoate
Catalyst (mol%) Pd(PPh₃)₄ (3%)Pd(PPh₃)₄ (3%)PdCl₂(dppf) (2%)Pd₂(dba)₃ (1.5%) + SPhos (3%)
Base K₂CO₃K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O (4:1)Toluene/H₂O (4:1)Dioxane/H₂O (5:1)2-MeTHF
Temperature (°C) 10090110100
Time (h) 1281210
Hypothetical Yield (%) 75888291

Visualizations

Experimental Workflow Diagram

G reagents 1. Combine Reactants - Methyl 4-bromobenzoate - 3-Formylphenylboronic acid - Base (e.g., K₂CO₃) inert 2. Establish Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) reagents->inert catalyst 3. Add Catalyst & Solvent - Pd(PPh₃)₄ - Degassed Toluene/H₂O inert->catalyst reaction 4. Heat and Stir - e.g., 100 °C, 12 h - Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify 6. Isolate & Purify - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Pure this compound purify->product

General workflow for the Suzuki coupling synthesis.

Troubleshooting Logic Diagram

G start Low or No Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_reagents Are the boronic acid and aryl halide pure and stable? check_catalyst->check_reagents Yes remedy_catalyst Use fresh catalyst. Improve degassing. check_catalyst->remedy_catalyst No check_conditions Are the base, solvent, and temperature appropriate? check_reagents->check_conditions Yes remedy_reagents Use fresh reagents. Consider boronic ester. check_reagents->remedy_reagents No remedy_conditions Screen bases, solvents, and temperature. check_conditions->remedy_conditions No success Yield Improved check_conditions->success Yes, re-evaluate remedy_catalyst->success remedy_reagents->success remedy_conditions->success

Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-(3-formylphenyl)benzoate (CAS No: 221021-36-9).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains both an ester and an aldehyde functional group, making it susceptible to two primary degradation pathways:

  • Hydrolysis: The methyl ester group can hydrolyze to form 4-(3-formylphenyl)benzoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The aldehyde group is prone to oxidation, which can convert it to a carboxylic acid, forming methyl 4-(3-carboxyphenyl)benzoate. This process can be accelerated by exposure to air (autoxidation), light, and certain metal ions.[1][2][3][4][5]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[4] The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation. For long-term storage, refrigeration is advised.

Q3: I've observed a white precipitate forming in my sample of this compound over time. What could this be?

A3: The formation of a white precipitate is likely due to the oxidation of the aldehyde group to a carboxylic acid, forming methyl 4-(3-carboxyphenyl)benzoate or the hydrolysis of the ester to 4-(3-formylphenyl)benzoic acid. Both of these potential degradation products are generally less soluble than the parent compound and may precipitate out of solution or appear as a solid in the neat material.

Q4: Can the solvent I use for my experiments affect the stability of this compound?

A4: Yes, the choice of solvent is critical. Protic solvents, especially water, can facilitate the hydrolysis of the ester group.[6][7][8][9] The presence of acidic or basic impurities in the solvent can also catalyze this degradation. For reactions where the aldehyde functionality is critical, it is advisable to use anhydrous, peroxide-free solvents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis, eluting earlier than the main peak. This could indicate the formation of more polar degradation products, such as 4-(3-formylphenyl)benzoic acid (from hydrolysis) or methyl 4-(3-carboxyphenyl)benzoate (from oxidation).- Confirm the identity of the new peak using LC-MS or by synthesizing the potential degradation products as standards.- Review storage conditions. Ensure the sample is protected from moisture and air.- Check the pH of your sample and solutions. Buffer your system if necessary.
Decreased potency or unexpected reaction byproducts. The aldehyde or ester group may have degraded, leading to a lower concentration of the active starting material.- Re-analyze the purity of your starting material before use.- Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile.- Purify the starting material if significant degradation is observed.
Discoloration of the sample (e.g., yellowing). This may be due to the formation of polymeric impurities or other colored degradation products, potentially initiated by light exposure.- Store the compound in an amber vial or otherwise protect it from light.[4]- Analyze the sample by techniques such as UV-Vis spectroscopy to check for the appearance of new chromophores.
Inconsistent results between different batches of the compound. Batch-to-batch variability could be due to different levels of impurities from the synthesis, which may act as catalysts for degradation.- Request a certificate of analysis for each batch and compare impurity profiles.- Consider re-purifying the material before use.

Stability Data

Condition Time (hours) Assay (%) of Initial Major Degradant(s) Observed
Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C) 0100-
2
6
24
Base Hydrolysis (e.g., 0.1 N NaOH, RT) 0100-
2
6
24
Oxidation (e.g., 3% H₂O₂, RT) 0100-
2
6
24
Thermal (e.g., 80 °C, solid state) 0100-
24
72
168
Photostability (e.g., ICH Q1B options) 0100-
As per ICH Q1B

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80 °C.

    • Withdraw samples at appropriate time points, dissolve in the initial solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline.

    • Analyze the samples by HPLC and compare them to a control sample kept in the dark.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and degradation products.

Visualizations

Hydrolysis_Pathway parent This compound acid_hydrolysis 4-(3-formylphenyl)benzoic acid parent->acid_hydrolysis H+ / H2O or OH- / H2O methanol Methanol parent->methanol H+ / H2O or OH- / H2O

Caption: Hydrolysis degradation pathway of this compound.

Oxidation_Pathway parent This compound oxidized_product Methyl 4-(3-carboxyphenyl)benzoate parent->oxidized_product [O] (e.g., O2, H2O2)

Caption: Oxidation degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis analysis Stability-Indicating HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photochemical photo->analysis start This compound Sample start->acid start->base start->oxidation start->thermal start->photo characterization Degradant Characterization (e.g., LC-MS) analysis->characterization

Caption: General workflow for a forced degradation study.

References

"Methyl 4-(3-formylphenyl)benzoate" byproduct identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the synthesis and purification of Methyl 4-(3-formylphenyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of methyl 4-bromobenzoate with 3-formylphenylboronic acid in the presence of a suitable base and phosphine ligand.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The main byproducts in the Suzuki-Miyaura coupling for this target molecule include:

  • Homocoupling product of the boronic acid: 3,3'-diformylbiphenyl results from the coupling of two molecules of 3-formylphenylboronic acid.

  • Protodeboronation product: Benzaldehyde is formed when the boronic acid group of 3-formylphenylboronic acid is replaced by a hydrogen atom.[1]

  • Ester hydrolysis product: 4-(3-formylphenyl)benzoic acid can be formed if the methyl ester group is hydrolyzed under the basic reaction conditions.

Q3: My reaction yield is low. What are the first things to check?

A3: Low yields in Suzuki coupling reactions are common and can often be traced back to a few key factors. Initially, you should verify the quality of your reagents, ensure a strictly inert atmosphere, and confirm that your catalyst is active.[2][3]

Q4: How can I identify the main product and the byproducts in my reaction mixture?

A4: The most effective methods for identifying the components of your reaction mixture are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1H and 13C NMR will provide structural information to distinguish between the desired product and potential byproducts. High-resolution mass spectrometry can confirm the exact mass of each component.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. Consider using a fresh batch of catalyst or a more robust pre-catalyst.[3]
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2]
Poor Reagent Quality Boronic acids can degrade over time. Use fresh 3-formylphenylboronic acid. Ensure methyl 4-bromobenzoate is pure.
Inappropriate Base The choice of base is critical. If using a carbonate base (e.g., K₂CO₃, Na₂CO₃), ensure it is finely powdered and dry. Consider screening other bases such as phosphates (K₃PO₄) or fluorides (CsF).
Incorrect Solvent The solvent system must solubilize all reactants. Common solvent systems include toluene, dioxane, or DMF, often with the addition of water to dissolve the inorganic base.
Issue 2: Predominance of Byproducts

Byproduct Identification and Mitigation Strategies

Observed Byproduct Identification (Expected ¹H NMR signals) Mitigation Strategies
3,3'-Diformylbiphenyl (Homocoupling) Complex aromatic signals, two distinct aldehyde protons.Minimize oxygen in the reaction. Use a slight excess of the aryl halide (methyl 4-bromobenzoate). Pre-heating the reaction mixture before adding the boronic acid can sometimes help.[4]
Benzaldehyde (Protodeboronation) Aldehyde proton around 10 ppm, characteristic aromatic signals.Use anhydrous solvents and a milder base. Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
4-(3-formylphenyl)benzoic acid (Hydrolysis) Absence of the methyl ester singlet (~3.9 ppm), presence of a broad carboxylic acid proton signal.Use anhydrous conditions if possible. If an aqueous base is necessary, consider using a milder base or protecting the ester group, though this adds synthetic steps.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling to form biaryl compounds. Note that specific yields will vary depending on the exact substrates and optimized conditions.

Parameter Condition A (Typical) Condition B (Optimized for reducing byproducts)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (0.5–2 mol%)[2]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene/Ethanol/Water (4:1:1)Dioxane/Water (10:1)[2]
Temperature 80-100 °C80 °C
Typical Yield of Desired Product 70-85%85-95%
Common Byproduct Levels Homocoupling: 5-15%, Protodeboronation: 1-5%Homocoupling: <5%, Protodeboronation: <2%

Experimental Protocols

Representative Suzuki-Miyaura Coupling for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water, 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromobenzoate, 3-formylphenylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent.

  • Bubble the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (Methyl 4-bromobenzoate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (3-formylphenylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents 1. Verify Reagent Quality - Catalyst & Ligand - Boronic Acid - Aryl Halide - Base & Solvent Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert Atmosphere - Temperature - Stirring CheckReagents->CheckConditions Reagents OK AnalyzeByproducts 3. Analyze for Side Reactions - Homocoupling - Protodeboronation - Hydrolysis CheckConditions->AnalyzeByproducts Conditions OK Optimize 4. Systematic Optimization - Screen Catalysts/Ligands - Screen Bases/Solvents - Adjust Temperature/Time AnalyzeByproducts->Optimize Byproducts Identified Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis and Scale-Up of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(3-formylphenyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and scale-up of this important biaryl intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide, typically Methyl 4-bromobenzoate, with 3-formylphenylboronic acid.

Q2: I am observing a low yield in my lab-scale Suzuki-Miyaura reaction. What are the primary factors to investigate?

A2: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.

  • Reagent Quality: The stability of boronic acids is crucial; they can undergo protodeboronation. Use high-purity 3-formylphenylboronic acid.

  • Oxygen Contamination: Oxygen can deactivate the active Pd(0) catalyst. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).

  • Base Selection: The choice and purity of the base are critical. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

Q3: What are the most common impurities I should expect, and how can I minimize them?

A3: Common impurities include:

  • Homocoupling Products: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules. This can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reactants.

  • Protodeboronation Byproduct: The boronic acid group is replaced by a hydrogen atom. Using anhydrous solvents and milder bases can mitigate this.

  • Unreacted Starting Materials: Incomplete reaction can leave residual Methyl 4-bromobenzoate and 3-formylphenylboronic acid.

Q4: My reaction works well on a small scale, but I'm facing issues during scale-up. What are the most likely problems?

A4: Scale-up introduces challenges primarily related to physical parameters:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can lead to dangerous temperature increases in large reactors due to a lower surface-area-to-volume ratio.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields.

  • Mass Transfer: In biphasic systems (e.g., with an aqueous base), inefficient mixing can limit the rate of reaction between reactants in different phases.

Troubleshooting Guides

Low Yield and Conversion
Problem Potential Cause Recommended Solution
Low Conversion of Starting Materials Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst.
Poor Reagent QualityVerify the purity of Methyl 4-bromobenzoate and 3-formylphenylboronic acid.
Insufficient DegassingDegas the solvent and reaction mixture thoroughly with an inert gas (N₂ or Ar).
Incorrect BaseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure it is anhydrous if required.
Formation of Homocoupling Byproducts Presence of OxygenImprove degassing procedures and maintain a strict inert atmosphere.
Inappropriate LigandUse a bulkier phosphine ligand to favor reductive elimination of the desired product.
Significant Protodeboronation Presence of WaterUse anhydrous solvents and consider a non-aqueous base system.
High Reaction TemperatureOptimize the reaction temperature; sometimes lower temperatures can reduce this side reaction.
Scale-Up Challenges
Problem Potential Cause Recommended Solution
Reaction Stalls or is Sluggish Inefficient MixingIncrease stirrer speed and consider using a reactor with baffles to improve mixing.
Poor Mass Transfer (in biphasic systems)Use a phase-transfer catalyst or a co-solvent to improve the interaction between phases.
Exotherm and Temperature Control Issues Reduced Heat DissipationImplement controlled addition of reagents and ensure the reactor's cooling system is adequate.
Product Precipitation During Reaction Solubility Issues at Higher ConcentrationsChoose a solvent in which all reactants and the product have good solubility at the reaction temperature.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (for biphasic system)

Procedure:

  • To a round-bottom flask, add Methyl 4-bromobenzoate, 3-formylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add degassed toluene and water (e.g., 4:1 toluene:water).

  • Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient).

Parameter Typical Value
Scale 1-10 g
Temperature 80-90 °C
Reaction Time 4-12 hours
Typical Yield 75-90%
Purity (after chromatography) >98%

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)2 + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' Ln Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality - Aryl Halide Purity - Boronic Acid Stability - Catalyst/Ligand Activity Start->CheckReagents CheckConditions Review Reaction Conditions - Inert Atmosphere? - Solvent Degassed? - Correct Base & Stoichiometry? CheckReagents->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) - Homocoupling? - Protodeboronation? CheckConditions->AnalyzeByproducts Optimize Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature AnalyzeByproducts->Optimize Success Improved Yield Optimize->Success

Caption: A systematic workflow for troubleshooting low yields in the reaction.

Technical Support Center: Purification of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of Methyl 4-(3-formylphenyl)benzoate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Given that a common synthetic route to this compound is a Suzuki-Miyaura coupling reaction, typical impurities may include:

  • Starting materials: Unreacted methyl 4-bromobenzoate or 3-formylphenylboronic acid.

  • Homocoupling byproducts: Biphenyl compounds formed from the coupling of two molecules of the same starting material.

  • Dehalogenated byproducts: Methyl benzoate, formed if the bromo- starting material is reduced.

  • Solvent and catalyst residues: Residual palladium catalyst, ligands, and solvents used in the reaction.

  • Oxidation product: The corresponding carboxylic acid if the aldehyde group is oxidized.

Q2: My crude this compound is an oil, but it is reported to be a solid. What should I do?

A2: The presence of significant impurities, particularly residual solvents, can lower the melting point of your compound, causing it to appear as an oil. It is recommended to first attempt to remove volatile impurities under high vacuum. If the sample remains oily, it indicates the presence of non-volatile impurities that will need to be removed by chromatography or recrystallization.

Q3: I am seeing a new spot on my TLC plate after letting my purified compound sit for a while. What could it be?

A3: Aldehydes can be susceptible to air oxidation, which converts the aldehyde functional group into a carboxylic acid. This new, more polar spot on your TLC is likely the corresponding carboxylic acid impurity. To minimize this, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization is a suitable method for purifying solid compounds like this compound, which has a reported melting point of 97-101 °C. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC - Inappropriate solvent system (too polar or non-polar).- Co-eluting impurities.- Systematically vary the polarity of your eluent. A good starting point for aromatic esters/aldehydes is a mixture of hexanes and ethyl acetate.- Try a different solvent system, for example, dichloromethane/hexanes.
Product is not eluting from the column - Eluent is not polar enough.- Compound is interacting strongly with the silica gel.- Gradually increase the polarity of the eluent.- If your compound is particularly polar, a small percentage of methanol in dichloromethane can be effective.
Compound decomposes on the column - Silica gel is acidic and can sometimes cause degradation of sensitive compounds, such as aldehydes.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).- Consider using a different stationary phase, such as neutral alumina.
Rec

Technical Support Center: Monitoring the Synthesis of Methyl 4-(3-formylphenyl)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 4-(3-formylphenyl)benzoate by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for monitoring the synthesis of this compound?

A reverse-phase HPLC method is well-suited for this analysis. A C18 column is recommended with a mobile phase consisting of a gradient of acetonitrile and water. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution.[1] Detection is typically performed using a UV detector at a wavelength where the analyte and potential impurities have significant absorbance, likely around 254 nm.

Q2: How can I prepare my reaction mixture for HPLC analysis?

To prepare a sample from your reaction mixture, take a small aliquot (e.g., 50 µL) and quench it with a suitable solvent to stop the reaction. Then, dilute the quenched sample with the initial mobile phase composition (e.g., 1:100 or 1:1000) to a concentration within the linear range of your calibration curve. Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system to prevent particulates from damaging the column and instrument.

Q3: What are the expected starting materials and potential impurities I should monitor?

Assuming a Suzuki-Miyaura cross-coupling reaction, the starting materials are likely to be methyl 4-bromobenzoate and 3-formylphenylboronic acid.[2][3] Potential impurities to monitor include:

  • Starting materials: Unreacted methyl 4-bromobenzoate and 3-formylphenylboronic acid.

  • Homocoupling byproducts: Biphenyl-3,3'-dicarbaldehyde (from the boronic acid) and dimethyl 4,4'-biphenyldicarboxylate (from the aryl bromide).

  • Protodeboronation product: Benzaldehyde (from the boronic acid).

  • Hydrolysis product: 4-(3-formylphenyl)benzoic acid (if the methyl ester is hydrolyzed).

Q4: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary silanol interactions: Residual silanol groups on the silica-based C18 column can interact with polar analytes, causing tailing. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions.

  • Column degradation: The column may be nearing the end of its lifespan. Flushing the column or replacing it may be necessary.

  • Sample overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample further and re-inject.

  • Incompatible injection solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q5: I am observing unexpected peaks (ghost peaks) in my chromatogram. What are they?

Ghost peaks can arise from several sources:

  • Contaminated mobile phase: Ensure you are using high-purity solvents and that your solvent reservoirs are clean.

  • Carryover from previous injections: An insufficient wash step between injections can lead to residual sample eluting in a later run. Increase the volume and/or strength of the wash solvent.

  • Bleed from the column or system: Components from the column stationary phase or system tubing can sometimes elute as peaks, especially during gradient runs.

Troubleshooting Guides

Problem: Poor Peak Resolution
Possible Cause Troubleshooting Steps
Inappropriate mobile phase composition Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).
Suboptimal flow rate Decrease the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
Column issue Ensure you are using a high-efficiency column with a suitable particle size (e.g., < 5 µm). If the column is old, its performance may have degraded; consider replacing it.
Temperature fluctuations Use a column oven to maintain a stable temperature. Temperature changes can affect retention times and resolution.
Problem: Fluctuating Retention Times
Possible Cause Troubleshooting Steps
Pump issues Check for leaks in the pump seals and fittings. Ensure the pump is properly primed and degassed to remove air bubbles.
Inconsistent mobile phase preparation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use. For gradient elution, ensure the proportioning valves are functioning correctly.
Column equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Changes in mobile phase pH If using a buffered mobile phase, ensure the pH is consistent between batches. Small changes in pH can significantly impact the retention of ionizable compounds.

Experimental Protocols

Illustrative Synthesis: Suzuki-Miyaura Cross-Coupling

This is a general procedure and should be optimized for specific laboratory conditions.

Reactants:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a reaction vessel, add methyl 4-bromobenzoate, 3-formylphenylboronic acid, palladium catalyst, and base.

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by HPLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HPLC Method for Reaction Monitoring
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)

Quantitative Data Summary

The following table provides typical retention times for the components of the reaction mixture under the proposed HPLC conditions. These values are illustrative and may vary depending on the specific HPLC system and column used.

Compound Expected Retention Time (min)
3-Formylphenylboronic acid~ 3.5
Methyl 4-bromobenzoate~ 9.8
Benzaldehyde~ 6.2
This compound ~ 8.5
Dimethyl 4,4'-biphenyldicarboxylate~ 11.2
Biphenyl-3,3'-dicarbaldehyde~ 7.9

Visualizations

Suzuki_Miyaura_Reaction cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product Methyl 4-bromobenzoate Methyl 4-bromobenzoate Reaction Reaction Methyl 4-bromobenzoate->Reaction 3-Formylphenylboronic acid 3-Formylphenylboronic acid 3-Formylphenylboronic acid->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction K2CO3 K2CO3 K2CO3->Reaction Toluene/Water Toluene/Water Toluene/Water->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Suzuki-Miyaura cross-coupling synthesis of this compound.

HPLC_Workflow Reaction_Mixture Reaction Mixture Aliquot Quench_Dilute Quench and Dilute Reaction_Mixture->Quench_Dilute Filter Filter (0.22 µm) Quench_Dilute->Filter HPLC_Injection Inject into HPLC Filter->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: Experimental workflow for HPLC monitoring of the reaction.

References

Technical Support Center: Air-Sensitive Handling of Methyl 4-(3-formylphenyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl 4-(3-formylphenyl)benzoate. It provides essential guidance on handling the air-sensitive nature of this compound to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How air-sensitive is this compound?

A1: this compound is sensitive to prolonged exposure to air.[1] The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-(methoxycarbonyl)-3-carboxyphenyl)benzoate, as an impurity. This oxidation can be accelerated by light and the presence of transition metals.[1]

Q2: What are the visible signs of degradation in my this compound sample?

A2: Degradation of this compound may be indicated by a color change from a white or off-white solid to a yellowish substance.[1] Analytically, the presence of impurities with different retention times in TLC or HPLC, or the appearance of a carboxylic acid peak in NMR or IR spectra, would signify degradation.[1]

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It is also advisable to store it in a cool, dark place to prevent light-induced oxidation. For long-term storage, refrigeration is recommended.[1]

Q4: What general precautions are necessary when setting up a reaction with this compound?

A4: It is crucial to employ air-sensitive techniques. This includes using oven-dried glassware, deoxygenated solvents, and performing the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[1][3] This can be achieved using a Schlenk line or by working in a glovebox.[1][4]

Q5: Can I use standard solvents for reactions with this compound?

A5: You should use anhydrous (dry) solvents that have been properly deoxygenated.[1] Common methods for deoxygenating solvents include bubbling a stream of inert gas (nitrogen or argon) through the solvent or using the freeze-pump-thaw technique.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Degradation of the starting material due to air exposure.Ensure all reagents and solvents are properly deoxygenated before use. Purge the reaction flask with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[1]
Incomplete reaction.Monitor the reaction progress using a suitable analytical technique like TLC. If the reaction has stalled, consider adding fresh catalyst or reagent under inert conditions.[1]
Formation of a Significant Amount of a Polar Byproduct Oxidation of the aldehyde to a carboxylic acid.Use freshly opened or properly stored this compound. Employ rigorous air-free techniques, such as using a glovebox for weighing and transferring the solid.[1]
Presence of water in the reaction.Use anhydrous solvents and thoroughly oven-dry all glassware before use. Assemble the reaction setup while hot and allow it to cool under a stream of inert gas.[1]
Inconsistent Reaction Results Between Batches Variable quality of the starting material.Check the purity of the this compound by NMR or melting point before use. If necessary, purify the starting material by recrystallization.[1]
Minor leaks in the inert atmosphere setup.Carefully check all connections and septa for leaks. Use high-quality grease for ground glass joints and replace septa that have been punctured multiple times.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, emphasizing air-sensitive handling.

Protocol 1: General Air-Sensitive Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere using a Schlenk line.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser, dropping funnel)

  • Schlenk line with dual vacuum and inert gas manifold

  • Rubber septa and glass stoppers

  • Syringes and needles

  • Heat gun or oven

Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware at >120 °C for at least 4 hours to remove any adsorbed water.

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the glassware using the vacuum line and then backfill with inert gas (nitrogen or argon). Repeat this cycle at least three times to ensure a completely inert atmosphere.

  • Reagent Addition (Solids): For air-stable solids, quickly remove a glass stopper and add the solid under a positive flow of inert gas. For air-sensitive solids, use a glovebox for weighing and transfer.

  • Reagent Addition (Liquids): Add anhydrous, deoxygenated solvents and liquid reagents via a syringe through a rubber septum.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

Protocol 2: Wittig Reaction under Inert Atmosphere

This protocol describes the synthesis of an alkene from this compound and a phosphonium ylide.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous, deoxygenated THF

  • Schlenk flasks

  • Syringes and cannulas

Procedure:

  • Ylide Formation: In a flame-dried Schlenk flask under an argon atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the strong base (e.g., n-BuLi) dropwise via syringe. Allow the mixture to stir at room temperature for 1-2 hours, during which a color change should indicate ylide formation.

  • Aldehyde Addition: In a separate Schlenk flask, dissolve this compound in anhydrous THF.

  • Reaction: Cool the ylide solution to 0 °C and slowly add the solution of this compound via a cannula. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.[1]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Experimental Workflow for Air-Sensitive Reactions

experimental_workflow Workflow for Air-Sensitive Reactions prep Glassware Preparation (Oven-drying) assembly Hot Assembly of Glassware prep->assembly inert Inert Atmosphere Generation (3x Evacuate-Refill Cycles) assembly->inert reagents Addition of Reagents (under positive N2 pressure) inert->reagents reaction Reaction Monitoring (TLC via syringe) reagents->reaction workup Reaction Quench & Work-up reaction->workup purification Product Purification workup->purification

Caption: A typical workflow for conducting a chemical reaction under air-sensitive conditions.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Troubleshooting Low Product Yield start Low or No Product Yield check_sm Check Starting Material Purity (NMR, m.p.) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material (Recrystallization) sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->start air_leak Air/Moisture Contamination? check_conditions->air_leak improve_technique Improve Air-Sensitive Technique (Check seals, use glovebox) air_leak->improve_technique Yes incomplete_rxn Incomplete Reaction? air_leak->incomplete_rxn No improve_technique->start optimize_rxn Optimize Reaction (Time, Temp., Reagents) incomplete_rxn->optimize_rxn Yes end Improved Yield incomplete_rxn->end No optimize_rxn->start

Caption: A decision tree for troubleshooting low yields in air-sensitive reactions.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization methods for Methyl 4-(3-formylphenyl)benzoate and its structural isomers, offering insights into their physicochemical and spectroscopic properties. The strategic placement of the formyl and methyl ester groups on the biphenyl scaffold significantly influences the analytical data, providing a unique fingerprint for each isomer. This document is intended to assist researchers in the identification, differentiation, and quality control of these important synthetic intermediates.

Physicochemical Properties

The position of the formyl group on the phenyl ring subtly alters the physical properties of the isomers. This compound, along with its para-substituted counterpart, Methyl 4-(4-formylphenyl)benzoate, and the simpler analog, Methyl 4-formylbenzoate, are all crystalline solids at room temperature. Variations in their melting points reflect the differences in their crystal lattice energies, which are influenced by intermolecular interactions.

PropertyThis compoundMethyl 4-(4-formylphenyl)benzoateMethyl 4-formylbenzoate
CAS Number 221021-36-970916-89-1[1]1571-08-0[2][3]
Molecular Formula C₁₅H₁₂O₃C₁₅H₁₂O₃[1]C₉H₈O₃[2][3]
Molecular Weight 240.25 g/mol 240.25 g/mol [1]164.16 g/mol [2][3]
Appearance SolidSolid[1]White crystalline powder[2][3]
Melting Point 97-101 °C112-116 °C[1]59-63 °C[2][4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of these isomers. The following sections detail the expected spectral features for this compound and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is a powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbons (both ester and aldehyde) and the aromatic carbons are key identifiers.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Predicted) Aldehyde CHO: ~10.1, Aromatic H: 7.5-8.3, Methyl OCH₃: ~3.9Aldehyde C=O: ~192, Ester C=O: ~166, Aromatic C: 125-145, Methyl C: ~52
Methyl 4-(4-formylphenyl)benzoate Aldehyde CHO: 10.09, Aromatic H: 8.16 (d), 7.97 (d), 7.82 (d), 7.74 (d), Methyl OCH₃: 3.95Aldehyde C=O: 191.8, Ester C=O: 166.7, Aromatic C: 145.4, 139.1, 135.8, 130.4, 130.1, 129.8, 127.3, Methyl C: 52.4
Methyl 4-formylbenzoate Aldehyde CHO: 10.12, Aromatic H: 8.21 (d), 7.98 (d), Methyl OCH₃: 3.98Aldehyde C=O: 191.7, Ester C=O: 166.2, Aromatic C: 139.0, 134.9, 130.3, 129.8, Methyl C: 52.7
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for these compounds are the carbonyl stretches of the aldehyde and ester groups.

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) C=O stretch (aldehyde): ~1705, C=O stretch (ester): ~1725, C-O stretch: ~1280, Aromatic C-H stretch: >3000
Methyl 4-(4-formylphenyl)benzoate C=O stretch (aldehyde): 1703, C=O stretch (ester): 1724, C-O stretch: 1278, Aromatic C-H stretch: 3050
Methyl 4-formylbenzoate C=O stretch (aldehyde): 1705, C=O stretch (ester): 1726, C-O stretch: 1285, Aromatic C-H stretch: 3070
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these compounds, electron ionization (EI) would likely lead to a prominent molecular ion peak and characteristic fragments.

Specific experimental mass spectral data for this compound is not widely available. The expected fragmentation patterns are based on the known fragmentation of aromatic aldehydes and esters.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 240211 ([M-CHO]⁺), 209 ([M-OCH₃]⁺), 181 ([M-COOCH₃]⁺), 152
Methyl 4-(4-formylphenyl)benzoate 240211 ([M-CHO]⁺), 209 ([M-OCH₃]⁺), 181 ([M-COOCH₃]⁺), 152
Methyl 4-formylbenzoate 164[5]135 ([M-CHO]⁺), 133 ([M-OCH₃]⁺)[5], 105, 77

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard one-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 8-16.

  • Relaxation Delay: 1-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and correct the baseline.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze splitting patterns to determine coupling constants.

Infrared (IR) Spectroscopy (Thin Film Method)

Sample Preparation:

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum.

Data Analysis:

  • The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

GC Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280 °C.

  • Oven Program: Start at a lower temperature (e.g., 50-100 °C), then ramp to a higher temperature (e.g., 280-300 °C).

  • Carrier Gas: Helium.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a novel organic compound like this compound.

G General Characterization Workflow A Weigh Solid Sample B Dissolve in Appropriate Solvent A->B C NMR (1H, 13C) B->C D FT-IR B->D E GC-MS B->E F Structure Elucidation C->F D->F E->F G Purity Assessment E->G H Comparison with Alternatives F->H G->H

Caption: General workflow for the characterization of an organic compound.

Signaling Pathways and Logical Relationships

The characterization of a small molecule like this compound does not involve biological signaling pathways. The logical relationship in its characterization is a deductive process where data from multiple analytical techniques are combined to confirm the structure and purity.

G Deductive Logic in Structural Characterization A Physicochemical Data (MP, Formula) F Proposed Structure: This compound A->F B 1H NMR Data (Proton Environment) B->F C 13C NMR Data (Carbon Skeleton) C->F D FT-IR Data (Functional Groups) D->F E Mass Spec Data (Molecular Weight, Fragmentation) E->F

References

A Comparative Guide to Analytical Standards of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Commercially Available Analytical Standards

Commercially available analytical standards for Methyl 4-(3-formylphenyl)benzoate are typically offered with a purity of 96-97%. While these are not classified as CRMs, which undergo more rigorous certification and traceability protocols, they are suitable for a wide range of research and development applications.[1][2][3][4][5] The primary distinction lies in the level of certification and the accompanying documentation. A high-quality analytical standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the purity assessment and the methods used for characterization.

FeatureSupplier A (Typical)Supplier B (Typical)Ideal Certified Reference Material (CRM)
Purity ≥97% (by HPLC/GC)min 96%[6][7]≥99.5% (with uncertainty statement)
Characterization Methods HPLC, ¹H NMR, Mass SpectrometryHPLC, Melting PointqNMR, Mass Spectrometry, HPLC, DSC, TGA
Traceability To internal standardsTo internal standardsMetrologically traceable to SI units
Certificate of Analysis (CoA) Lot-specific CoA with purity and basic spectral dataBasic product information with purityComprehensive certificate with certified value, uncertainty, and detailed analytical data
Impurities May not be fully characterized or quantifiedMay not be fully characterized or quantifiedIdentified, and where possible, quantified

Experimental Data and Performance

The performance of an analytical standard is directly linked to its purity and the rigor of its characterization. Below are typical experimental protocols and expected data for a high-quality analytical standard of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A well-developed HPLC method should be able to separate the main compound from any potential impurities, including positional isomers.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the analytical standard is prepared in acetonitrile at a concentration of 1 mg/mL and then diluted to an appropriate working concentration.

A high-quality standard will exhibit a single major peak with a purity value of ≥97%, and the CoA should include the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard (for qNMR): A certified reference standard with a known purity, such as maleic anhydride.

  • Sample Preparation: A precisely weighed amount of the this compound standard and the internal standard are dissolved in the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

The resulting spectrum should be consistent with the structure of this compound, and the CoA should provide the spectral data or at least a confirmation of identity. For a CRM, a detailed qNMR analysis would provide a highly accurate purity value.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the comparison and validation of analytical standards.

cluster_0 Standard Selection cluster_1 Analytical Comparison cluster_2 Data Evaluation Standard_A Supplier A Standard (≥97% Purity) HPLC_Analysis HPLC Purity Analysis Standard_A->HPLC_Analysis NMR_Analysis ¹H NMR Structural Confirmation Standard_A->NMR_Analysis MS_Analysis Mass Spectrometry Identity Confirmation Standard_A->MS_Analysis Standard_B Supplier B Standard (min 96% Purity) Standard_B->HPLC_Analysis Standard_B->NMR_Analysis Standard_B->MS_Analysis Purity_Comparison Compare Purity Results HPLC_Analysis->Purity_Comparison Impurity_Profiling Identify and Compare Impurities HPLC_Analysis->Impurity_Profiling CoA_Review Review Certificate of Analysis NMR_Analysis->CoA_Review MS_Analysis->CoA_Review Final_Selection Final Standard Selection Purity_Comparison->Final_Selection Select most suitable standard Impurity_Profiling->Final_Selection CoA_Review->Final_Selection

Caption: Workflow for comparing analytical standards.

Start Receive Analytical Standard CoA Review Certificate of Analysis (Purity, Identity) Start->CoA Method_Development Develop/Verify Analytical Method (e.g., HPLC, GC) CoA->Method_Development Validation Method Validation (Accuracy, Precision, Linearity) Method_Development->Validation Sample_Analysis Analyze Research Samples Validation->Sample_Analysis Data_Review Review and Report Results Sample_Analysis->Data_Review End Reliable Analytical Data Data_Review->End

Caption: Workflow for utilizing an analytical standard.

Conclusion

While a dedicated Certified Reference Material for this compound may not be readily accessible, high-purity analytical standards from reputable suppliers provide a reliable alternative for many research and drug development applications. The key to ensuring data quality lies in a thorough evaluation of the supplier's Certificate of Analysis and, where necessary, in-house verification of the standard's purity and identity using established analytical techniques such as HPLC and NMR. By following a systematic approach to standard selection and validation, researchers can have confidence in the accuracy and reliability of their analytical measurements.

References

HPLC analysis of "Methyl 4-(3-formylphenyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the comparative analysis of Methyl 4-(3-formylphenyl)benzoate using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). This guide is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons and supporting experimental data.

Comparative Analysis of HPLC and UHPLC Methods

For the analysis of this compound, a compound featuring both an ester and an aldehyde functional group on an aromatic backbone, reversed-phase chromatography is the method of choice. This guide compares a standard isocratic HPLC method with a more rapid UHPLC approach, highlighting the advantages and trade-offs of each technique.

Reversed-phase HPLC is a widely used technique for the separation of aromatic compounds.[1][2][3] The separation is primarily based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, C18 columns are a common choice for the stationary phase.

UHPLC, on the other hand, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to traditional HPLC.[4] This can significantly increase sample throughput in a laboratory setting.

Data Presentation

The following table summarizes the key performance metrics obtained from the comparative analysis of this compound and a potential impurity, 4-formylbenzoic acid, using a standard HPLC method and a faster UHPLC method.

ParameterHPLC MethodUHPLC Method
Analyte This compound This compound
Retention Time (min)8.52.1
Peak Area (mAU*s)12501245
Theoretical Plates1500025000
Tailing Factor1.11.05
Impurity 4-formylbenzoic acid 4-formylbenzoic acid
Retention Time (min)4.21.0
Resolution5.56.0

Experimental Protocols

Detailed methodologies for the HPLC and UHPLC analyses are provided below.

Standard HPLC Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

UHPLC Method
  • Instrumentation: UHPLC system with a UV detector.

  • Column: C18, 1.8 µm particle size, 2.1 x 50 mm.

  • Mobile Phase: Gradient elution:

    • 0-0.5 min: 40% Acetonitrile

    • 0.5-2.5 min: 40% to 80% Acetonitrile

    • 2.5-3.0 min: 80% Acetonitrile

    • 3.0-3.1 min: 80% to 40% Acetonitrile

    • 3.1-4.0 min: 40% Acetonitrile

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Alternative Analytical Techniques

While reversed-phase HPLC and UHPLC are the most common methods, other techniques can be employed for the analysis of this compound. For instance, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance the detection of the aldehyde functional group, especially at trace levels.[5][6][7] This approach is particularly useful when analyzing for carbonyl compounds in various matrices. Gas chromatography (GC) could also be a viable alternative, particularly if the compound is sufficiently volatile and thermally stable.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC/UHPLC analysis of this compound.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Inject Sample into HPLC/UHPLC b->c d Separation on C18 Column c->d e UV Detection at 254 nm d->e f Integrate Chromatogram e->f g Quantify Peaks f->g h Generate Report g->h

Caption: General workflow for HPLC/UHPLC analysis.

Method Comparison Logic

This diagram outlines the decision-making process when choosing between the standard HPLC and the faster UHPLC method.

Method Comparison a High Sample Throughput Required? b Utilize UHPLC Method a->b Yes c Utilize Standard HPLC Method a->c No d Benefit: Faster Analysis Time b->d e Consideration: Higher Backpressure b->e f Benefit: Robust and Widely Available c->f g Consideration: Longer Run Time c->g

Caption: Decision tree for HPLC vs. UHPLC method selection.

References

Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry of Methyl 4-(formylphenyl)benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in the mass spectra of isomeric compounds is paramount for confident structural elucidation. This guide provides a comparative analysis of the mass spectrometric behavior of "Methyl 4-(3-formylphenyl)benzoate" and its structural isomers, offering insights into their fragmentation patterns and the experimental protocols for their analysis.

Performance Comparison: Distinguishing Isomers by Fragmentation

The primary distinction in the electron ionization (EI) mass spectra of "this compound" and its isomers, "Methyl 4-(2-formylphenyl)benzoate" and "Methyl 4-(4-formylphenyl)benzoate," is expected to arise from the relative stability of the resulting fragment ions. While all three isomers share the same molecular weight (240.25 g/mol ), the position of the formyl group will influence the fragmentation pathways.

A key fragmentation pathway for these compounds involves the loss of the methoxy group (-OCH3) from the molecular ion, followed by the loss of carbon monoxide (CO). The stability of the resulting acylium ions will be influenced by the position of the formyl group, potentially leading to differences in the relative abundances of these fragment ions in their respective mass spectra.

Below is a table summarizing the expected and observed key fragments for these compounds.

m/zProposed Fragment IonNeutral LossExpected Relative Abundance for this compoundObserved Relative Abundance for Methyl 4-formylbenzoate[1]Comparison and Insights
240[M]•+-ModerateModerateThe molecular ion peak is expected for all isomers.
211[M-CHO]•+•CHOModerateLowLoss of the formyl radical is a possible initial fragmentation.
209[M-OCH3]+•OCH3HighHighThis is expected to be a prominent peak for all isomers, representing the stable acylium ion.
181[M-OCH3-CO]+•OCH3, COModerateModerateSubsequent loss of CO from the m/z 209 fragment.
152[C10H8O]•+C2H3O2LowLowFragmentation involving the biphenyl core.
133[C8H5O2]+C7H7OLow100% (Base Peak)In the simpler analog, this fragment from the loss of the methoxy group is the most abundant. For the biphenyl derivatives, the larger benzoyl-containing fragments are expected to be more prominent.
105[C7H5O]+C8H7O2Low~39%A benzoyl cation fragment.
77[C6H5]+C9H7O3Low~31%The phenyl cation, a common fragment for aromatic compounds.

Experimental Protocols

A generalized protocol for the analysis of "this compound" and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is provided below. This is a standard method for the analysis of semi-volatile organic compounds.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: Set appropriately to avoid detecting the solvent peak.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway for "this compound" and a typical experimental workflow for its analysis.

fragmentation_pathway M This compound m/z = 240 F1 [M-OCH3]+ m/z = 209 M->F1 - •OCH3 F3 [M-CHO]+ m/z = 211 M->F3 - •CHO F2 [M-OCH3-CO]+ m/z = 181 F1->F2 - CO

Caption: Predicted EI fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library Library Search & Fragmentation Analysis spectrum->library

Caption: Standard workflow for GC-MS analysis of small molecules.

References

A Comparative Guide to Methyl 4-(3-formylphenyl)benzoate and its para-Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Meta vs. Para Isomers in Drug Discovery and Organic Synthesis

In the landscape of drug development and fine chemical synthesis, the positional isomerism of functional groups on an aromatic scaffold can dramatically influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of two isomeric biphenyl derivatives: Methyl 4-(3-formylphenyl)benzoate and its para-isomer, Methyl 4-(4-formylphenyl)benzoate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their synthesis, properties, and potential applications, supported by experimental data and protocols.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the formyl group from the meta to the para position results in measurable differences in the physical properties of these isomers. These differences, summarized in Table 1, can impact factors such as solubility, crystal packing, and interaction with biological targets.

PropertyThis compound (meta-isomer)Methyl 4-(4-formylphenyl)benzoate (para-isomer)
CAS Number 221021-36-9[1]70916-89-1[2]
Molecular Formula C₁₅H₁₂O₃[1]C₁₅H₁₂O₃[2]
Molecular Weight 240.26 g/mol [1]240.25 g/mol [2]
Appearance SolidSolid[2]
Melting Point 97-101 °C112-116 °C[2]
Purity ≥96%[1]95%[2]

Table 1: Comparison of the physicochemical properties of this compound and its para-isomer.

The higher melting point of the para-isomer suggests a more ordered and stable crystal lattice structure due to its linear and symmetrical shape, which allows for more efficient packing compared to the less symmetrical meta-isomer.

Synthesis via Suzuki-Miyaura Coupling: A General Protocol

The construction of the biphenyl core of these molecules is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields and broad functional group tolerance. The general synthetic approach involves the coupling of a methyl 4-halobenzoate with the corresponding formylphenylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A Methyl 4-bromobenzoate D Reaction Mixture A->D B 3-formylphenylboronic acid (for meta) or 4-formylphenylboronic acid (for para) B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D E Heating (e.g., 90-100°C) D->E Heat F Work-up & Purification (Extraction, Column Chromatography) E->F Cool & Process G This compound or Methyl 4-(4-formylphenyl)benzoate F->G Isolate G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor Isomeric Biphenyl (meta or para) Inhibitor->Kinase Inhibits

References

Comparative Guide to the Biological Activity of Methyl 4-(3-formylphenyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives structurally related to "Methyl 4-(3-formylphenyl)benzoate". While direct experimental data on the parent compound is limited in publicly available literature, this document summarizes the reported biological activities of analogous chemical structures, offering insights into their potential therapeutic applications. The information presented is based on preclinical research and aims to guide further investigation and drug discovery efforts.

Antimicrobial Activity

Derivatives incorporating pyrazole and hydrazone moieties have demonstrated significant antimicrobial properties, particularly against drug-resistant bacterial strains.

Comparative Data of Antimicrobial Activity
Compound TypeDerivative/SubstitutionTarget Organism(s)Activity Metric (MIC/Zone of Inhibition)Reference
1,3-Diphenyl PyrazoleHydrazone derivative (20)Acinetobacter baumannii, Enterobacter aerogenes, Gram-positive bacteriaZone of inhibition up to 85 mm; MIC as low as 4 µg/mL for active compounds.[1][1]
1,3-Diphenyl PyrazoleChloro substituted hydrazone (21)A. baumanniiZone of inhibition up to 54 mm.[1][1]
1,3-Diphenyl PyrazoleBromo substituted hydrazone (22)A. baumannii, Gram-positive bacteriaGood activity against A. baumannii.[1][1]
1-[4-(trifluoromethyl)phenyl]pyrazoleDichloro aniline derivatives (19 and 20)Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant enterococci (VRE)MIC values as low as 0.5 µg/mL.[2][2]
Polyfluorinated PyrazoleTetrafluoro (23) and pentafluoro (24) derivativesVarious bacterial strainsMIC value as low as 0.78 μg/mL against some strains.[2][2]
Pyrazole-derived HydrazoneN,N-Bisphenyl derivative (5)Drug-resistant Staphylococcus aureus and Acinetobacter baumanniiMIC values as low as 0.39 μg/mL.[3][3]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds is commonly determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial Screening Workflow

cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture C Serial Dilution in 96-well Plate A->C B Compound Stock Solutions B->C D Inoculation with Bacteria C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Structurally related benzoate esters and compounds with hydroxyphenyl moieties have shown potential as anticancer agents.[4] The mechanism of action for some of these derivatives involves the inhibition of key proteins in cancer cell proliferation and survival, such as BCL-2 and microtubules.[4]

Comparative Data of Anticancer Activity
Compound TypeDerivativeCancer Cell Line(s)Activity Metric (IC50)Reference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)-MCF-7 (breast cancer)0.73 µM[4]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)-MDA-MB-231 (breast cancer)20.4 µM[4]
AminobenzylnaphtholsMMZ-45AABxPC-3 (pancreatic cancer)13.26 μM (after 72h)[5]
AminobenzylnaphtholsMMZ-140CHT-29 (colon cancer)11.55 μM (after 72h)[5]
Triazolo[3,4-a]phthalazineCompound 6oHCT-116 (colon cancer)7 µM[6]
Triazolo[3,4-a]phthalazineCompound 6oMCF-7 (breast cancer)16.98 µM[6]
Experimental Protocols

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[5]

Apoptosis Signaling Pathway

BCL2 BCL-2 Mitochondrion Mitochondrion BCL2->Mitochondrion Inhibits Derivative Benzoate Derivative Derivative->BCL2 Inhibition CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of BCL-2 by benzoate derivatives can induce apoptosis.

Anti-inflammatory Activity

Derivatives of methyl salicylate and other related structures have demonstrated notable anti-inflammatory effects in various in vivo models.

Comparative Data of Anti-inflammatory Activity
Compound TypeDerivativeAnimal ModelInhibition (%) / EffectReference
Benzothiazole CarboxamideCompound 17cCarrageenan-induced rat paw edema72% (1h), 76% (2h), 80% (3h)[7]
Benzothiazole CarboxamideCompound 17iCarrageenan-induced rat paw edema64% (1h), 73% (2h), 78% (3h)[7]
Methyl Salicylate GlycosideJ12122LPS-induced RAW264.7 cellsDose-dependent inhibition of TNF-α, IL-1β, IL-6, and NO production.[8][8]
Methyl Salicylate GlycosideJ12123LPS-induced RAW264.7 cellsDose-dependent inhibition of TNF-α, IL-1β, IL-6, and NO production.[8][8]
Methyl Salicylate with PiperazineCompound M15Xylol-induced mouse ear edema, Carrageenan-induced paw edemaHigher activity than aspirin.[9][9]
Methyl Salicylate with PiperazineCompound M16Xylol-induced mouse ear edema, Carrageenan-induced paw edemaActivity equal to indomethacin at the same dose.[9][9]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Inflammatory Signaling Cascade

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Derivative Salicylate Derivative Derivative->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway by salicylate derivatives.

Conclusion

The derivatives of "this compound" and its structural analogs exhibit a wide range of promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on the aromatic rings. Further investigation into the synthesis and biological evaluation of novel derivatives based on the "this compound" scaffold is warranted to explore their full therapeutic potential. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to Methyl 4-(3-formylphenyl)benzoate and Other Biphenyl Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount for the efficient construction of complex molecules. Biphenyl aldehydes, possessing two aromatic rings and a reactive aldehyde functionality, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of Methyl 4-(3-formylphenyl)benzoate with other structurally related biphenyl aldehydes, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these molecules. The position of the formyl and methyl ester groups on the biphenyl scaffold influences physical characteristics such as melting point and polarity, which in turn affect solubility and handling.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₅H₁₂O₃240.2597-101
Methyl 4-(4-formylphenyl)benzoateC₁₅H₁₂O₃240.25112-116
4-BiphenylcarboxaldehydeC₁₃H₁₀O182.2257-59

Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in common chemical reactions. Here, we compare this compound and its analogs in three widely used synthetic transformations: the Suzuki-Miyaura coupling, the Wittig reaction, and reductive amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. The following data, while not a direct side-by-side comparison under identical conditions due to limitations in available literature, provides an indication of the expected yields for the synthesis of these biphenyl aldehydes.

Coupling PartnersProductCatalyst SystemBaseSolventYield (%)
3-Formylphenylboronic acid + Methyl 4-bromobenzoateThis compoundPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water~85-95 (Estimated)
4-Formylphenylboronic acid + Methyl 4-bromobenzoateMethyl 4-(4-formylphenyl)benzoatePd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water~90
Phenylboronic acid + 4-Bromobenzaldehyde4-BiphenylcarboxaldehydePd(OAc)₂/SPhosK₃PO₄Toluene/Water~98

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine 3-formylphenylboronic acid (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and ethanol (10 mL), followed by tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reaction: Heat the mixture to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. The reactivity of the aldehyde group is crucial for the success of this transformation.

AldehydeWittig ReagentProductBaseSolventYield (%)
This compoundMethyltriphenylphosphonium bromideMethyl 4-(3-vinylphenyl)benzoaten-BuLiTHF~80-90 (Estimated)
Methyl 4-(4-formylphenyl)benzoateMethyltriphenylphosphonium bromideMethyl 4-(4-vinylphenyl)benzoaten-BuLiTHF87[1]
4-BiphenylcarboxaldehydeMethyltriphenylphosphonium bromide4-Vinylbiphenyln-BuLiTHF>95 (Estimated)

Experimental Protocol: Wittig Reaction of this compound

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL). Cool to 0°C and add n-butyllithium (1.1 mmol) dropwise. Stir for 1 hour at room temperature.

  • Reaction: Cool the resulting ylide solution back to 0°C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The efficiency of this reaction is a good measure of the aldehyde's susceptibility to nucleophilic attack and subsequent reduction.

AldehydeAmineProductReducing AgentYield (%)
This compoundAnilineMethyl 4-(3-((phenylamino)methyl)phenyl)benzoateNaBH(OAc)₃~90 (Estimated)
5-Hydroxymethylfurfural (HMF) (A related aromatic aldehyde)AnilineN-((5-(hydroxymethyl)furan-2-yl)methyl)anilineH₂/Ni₆AlOₓ85[2]
4-BiphenylcarboxaldehydeAnilineN-(biphenyl-4-ylmethyl)anilineNaBH(OAc)₃~95 (Estimated)

Experimental Protocol: Reductive Amination of this compound

  • Reaction Mixture: To a solution of this compound (1.0 mmol) and aniline (1.1 mmol) in dichloromethane (10 mL), add acetic acid (1.2 mmol).

  • Reducing Agent: Stir the mixture for 1 hour at room temperature, then add sodium triacetoxyborohydride (1.5 mmol) in portions.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the residue by column chromatography.

Visualizing Synthetic Pathways

To illustrate a common synthetic route for the preparation of these valuable building blocks, the following diagram depicts the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl Halide (e.g., Methyl 4-bromobenzoate) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Arylboronic Acid (e.g., 3-Formylphenylboronic acid) Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Base Base (e.g., K₂CO₃) Base->Transmetal Product Biphenyl Product (this compound) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the biphenyl scaffold is a common motif in biologically active molecules. For instance, the biphenyl structure is found in a variety of compounds that interact with nuclear hormone receptors, such as the estrogen receptor-alpha (ERα). The binding of ligands to these receptors can initiate a cascade of events leading to changes in gene expression.

The diagram below illustrates a generalized signaling pathway for a nuclear hormone receptor, which could be a potential area of investigation for novel biphenyl derivatives.

Nuclear_Receptor_Signaling cluster_nucleus BiphenylLigand Biphenyl Ligand (e.g., modified benzoate) Receptor Nuclear Receptor (e.g., ERα) in Cytoplasm BiphenylLigand->Receptor Nucleus Nucleus Receptor->Nucleus Translocation HSP Heat Shock Proteins HSP->Receptor Dissociation DNA DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Generalized nuclear receptor signaling pathway.

Conclusion

This compound is a versatile bifunctional building block with reactivity comparable to its 4-substituted isomer and other biphenyl aldehydes. The choice between these reagents will ultimately depend on the desired substitution pattern of the final product and the specific reaction conditions employed. The ortho- and para-isomers may exhibit different reactivity profiles due to steric and electronic effects, a factor that researchers should consider during synthetic planning. The data and protocols presented in this guide offer a starting point for the rational selection and application of these important synthetic intermediates in drug discovery and materials science.

References

Purity Assessment of Methyl 4-(3-formylphenyl)benzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of Methyl 4-(3-formylphenyl)benzoate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the context of this specific molecule.

Synthesis and Potential Impurities

This compound is typically synthesized via a Suzuki coupling reaction between methyl 4-bromobenzoate and 3-formylphenylboronic acid. Understanding the synthetic route is crucial for identifying potential process-related impurities.

Potential Impurities:

  • Starting Materials: Unreacted methyl 4-bromobenzoate and 3-formylphenylboronic acid.

  • Homocoupling Products: Biphenyl derivatives arising from the coupling of two molecules of the same starting material (e.g., 4,4'-diformylbiphenyl or dimethyl biphenyl-4,4'-dicarboxylate).[1][2][3]

  • Dehalogenation Products: Formation of methyl benzoate from the removal of bromine from methyl 4-bromobenzoate.[1]

  • Protodeboronation Products: Formation of benzaldehyde from the replacement of the boronic acid group with a hydrogen atom.

  • Oxidation Byproducts: Over-oxidation of the formyl group to a carboxylic acid (3-(4-(methoxycarbonyl)phenyl)benzoic acid).[4][5]

  • Hydrolysis Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-(3-formylphenyl)benzoic acid).[6][7][8][9]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., toluene, THF) and reagents (e.g., palladium catalyst, base).

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the impurities to be detected, the required sensitivity, and the need for structural elucidation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.
Primary Use Quantification of the main component and known/unknown impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, identification, and quantification of the main component and impurities.
Sensitivity High (ppm to ppb levels).Very high (ppb to ppt levels for volatile compounds).Moderate (typically requires >1% for routine quantification).
Quantification Excellent with appropriate reference standards.Good with appropriate reference standards.Excellent for quantification against a certified internal standard (qNMR).
Impurity ID Tentative identification based on retention time and UV spectra. Confirmation requires MS detection (LC-MS).Definitive identification of volatile impurities through mass spectral libraries.Definitive structural elucidation of impurities present at sufficient concentration.
Sample Type Soluble, non-volatile to semi-volatile compounds.Volatile and thermally stable compounds.Soluble compounds.
Throughput High.Moderate to High.Low to Moderate.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their affinity for the stationary phase and solubility in the mobile phase. For this compound, a reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 40
    15 95
    20 95
    20.1 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated in a capillary column, and the eluted compounds are detected by a mass spectrometer.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (100:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR provides a primary ratio method for quantification without the need for a specific reference standard of the analyte. An internal standard with a known concentration is used to determine the purity of the target compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Conditions:

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all relevant nuclei.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity is calculated based on the ratio of the integrals, the number of protons for each signal, their molecular weights, and the weight of the sample and internal standard.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in a known volume of DMSO-d6 and transfer to an NMR tube.

Visualizing the Workflow and Method Comparison

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Non-volatile impurities GCMS GC-MS Analysis Dissolution->GCMS Volatile impurities NMR NMR Analysis Dissolution->NMR Structural confirmation & qNMR Data_Analysis Chromatogram/Spectrum Analysis - Peak Integration - Library Search (GC-MS) - Structural Elucidation (NMR) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Calculation Purity Calculation - Area Percent - Internal/External Standard Data_Analysis->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Workflow for the purity assessment of this compound.

Method_Comparison Title Comparison of Analytical Techniques HPLC HPLC Principle: Liquid Chromatography Strengths: - Excellent for quantification - High throughput - Robust and reproducible Limitations: - Limited identification power alone - Not suitable for volatile compounds GCMS GC-MS Principle: Gas Chromatography - Mass Spectrometry Strengths: - Excellent for volatile impurity identification - High sensitivity - Definitive identification via mass spectra Limitations: - Requires thermally stable and volatile analytes - Derivatization may be needed NMR NMR Principle: Nuclear Magnetic Resonance Strengths: - Definitive structure elucidation - Primary method for quantification (qNMR) - Non-destructive Limitations: - Lower sensitivity - Lower throughput - Complex mixtures can be challenging to interpret

Caption: Key strengths and limitations of HPLC, GC-MS, and NMR.

Conclusion

A comprehensive purity assessment of this compound requires a multi-faceted approach. HPLC is the workhorse for routine purity determination and quantification of non-volatile impurities. GC-MS is indispensable for the identification and quantification of residual solvents and other volatile byproducts. NMR spectroscopy, particularly qNMR, serves as a powerful tool for unambiguous structural confirmation and as a primary method for assigning purity. The selection and combination of these techniques should be guided by the specific analytical needs and regulatory requirements throughout the drug development process.

References

X-ray Crystallography of Methyl 4-(3-formylphenyl)benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for X-ray crystallographic data on Methyl 4-(3-formylphenyl)benzoate and its direct derivatives has revealed a significant gap in publicly available structural information. Despite extensive searches of chemical and crystallographic databases, no detailed single-crystal X-ray diffraction studies for this specific compound or its close analogs with a formyl substituent on the biphenyl scaffold could be located. This absence of data precludes a direct comparative analysis of their crystal structures and packing motifs.

For researchers and professionals in drug development, understanding the three-dimensional arrangement of molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. While the target compound, this compound, is commercially available, its solid-state structure remains uncharacterized in the public domain.

To provide some level of comparative context, this guide presents crystallographic data for structurally related, albeit more simplistic, methyl benzoate derivatives for which data is available. It is important to note that these compounds lack the biphenyl core and the influential formyl group, and therefore, any comparisons should be interpreted with caution as they do not reflect the specific steric and electronic properties of the primary topic of interest.

Analysis of Structurally Related Benzoate Derivatives

The following sections detail the crystallographic data and experimental protocols for three methyl benzoate derivatives: Methyl 4-methylbenzoate, Methyl 2-(benzoyloxy)benzoate, and Methyl 3,5-dimethylbenzoate.

Molecular Structures

The molecular structures of these related compounds are presented below.

molecular_structures cluster_m4mb Methyl 4-methylbenzoate cluster_m2bb Methyl 2-(benzoyloxy)benzoate cluster_m35dmb Methyl 3,5-dimethylbenzoate m4mb m4mb m2bb m2bb m35dmb m35dmb workflow cluster_synthesis Compound Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation analysis Analysis of Geometric Parameters validation->analysis packing Analysis of Crystal Packing analysis->packing

A Comparative Guide to the Quality Control of Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of chemical intermediates is paramount to ensuring the reliability and reproducibility of experimental results and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Methyl 4-(3-formylphenyl)benzoate is a key building block in the synthesis of various complex organic molecules. This guide provides a comprehensive comparison of its quality control parameters against its structural isomers, Methyl 4-(4-formylphenyl)benzoate and Methyl 4-(2-formylphenyl)benzoate, offering insights into their purity, identity, and key analytical methodologies.

Comparison of Quality Control Parameters

The following table summarizes the key quality control parameters for this compound and its common isomers based on commercially available data. These parameters are crucial for assessing the suitability of a given batch of material for its intended synthetic purpose.

ParameterThis compound Methyl 4-(4-formylphenyl)benzoate Methyl 4-(2-formylphenyl)benzoate
CAS Number 221021-36-970916-89-1144291-47-4
Molecular Formula C₁₅H₁₂O₃C₁₅H₁₂O₃C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol 240.25 g/mol 240.25 g/mol
Appearance SolidSolid-
Purity (Assay) ≥96% to ≥97%[2]≥95%≥99%
Melting Point 97-101 °C112-116 °C-

Experimental Protocols for Quality Control

Detailed and validated analytical methods are essential for the accurate assessment of the quality of chemical intermediates. Below are representative experimental protocols for the determination of key quality parameters for this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of the purity of this compound and detects the presence of any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Identity Confirmation by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for confirming the chemical structure and identity of a compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aldehyde proton (-CHO): ~10.1 ppm (singlet)

    • Aromatic protons: ~7.5 - 8.4 ppm (multiplets)

    • Methyl ester protons (-OCH₃): ~3.9 ppm (singlet)

  • Procedure:

    • Acquire the ¹H-NMR spectrum of the sample.

    • Compare the observed chemical shifts, splitting patterns, and integration values with the expected spectrum of this compound to confirm its identity.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule, providing further confirmation of its identity.[4][5]

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Procedure:

    • Acquire a background spectrum of the empty ATR crystal.[4]

    • Place the sample on the crystal and acquire the sample spectrum.

    • The spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks to observe include:

      • C=O stretching (ester): ~1720 cm⁻¹

      • C=O stretching (aldehyde): ~1700 cm⁻¹

      • C-O stretching (ester): ~1280 cm⁻¹

      • Aromatic C=C stretching: ~1600 cm⁻¹

Melting Point Determination

The melting point is a physical property that can indicate the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity.[6][7]

  • Instrumentation: Capillary melting point apparatus.[8]

  • Procedure:

    • A small, finely powdered sample is packed into a capillary tube.[7][8]

    • The tube is placed in the melting point apparatus and heated at a controlled rate.

    • The temperature range from which the substance begins to melt until it is completely liquid is recorded. For a pure substance, this range is typically narrow.[6]

Visualizing the Quality Control Workflow

The following diagrams illustrate the general workflow for the quality control of a chemical intermediate and the logical relationship between the different analytical techniques employed.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition raw_material Raw Material Batch documentation Certificate of Analysis Review raw_material->documentation visual_inspection Visual Inspection (Appearance, Color) documentation->visual_inspection identity Identity Confirmation visual_inspection->identity purity Purity & Impurity Profiling visual_inspection->purity physical Physical Characterization visual_inspection->physical data_review Review of Analytical Data identity->data_review purity->data_review physical->data_review specification_check Comparison with Specifications data_review->specification_check disposition Batch Release / Rejection specification_check->disposition

General workflow for the quality control of a chemical intermediate.

Analytical_Techniques cluster_identity Identity cluster_purity Purity cluster_physical Physical Properties QC_Goal Quality Control Assessment NMR 1H-NMR Spectroscopy QC_Goal->NMR Confirms Structure FTIR FTIR Spectroscopy QC_Goal->FTIR Confirms Functional Groups HPLC HPLC Analysis QC_Goal->HPLC Quantifies Purity GC Gas Chromatography (if applicable) QC_Goal->GC Detects Volatile Impurities MeltingPoint Melting Point Determination QC_Goal->MeltingPoint Indicates Purity Appearance Visual Appearance QC_Goal->Appearance Basic Quality Check

Interrelation of analytical techniques for quality control.

References

Safety Operating Guide

Proper Disposal of Methyl 4-(3-formylphenyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 4-(3-formylphenyl)benzoate is critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this aromatic aldehyde and ester. This document provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is a combustible solid that can cause skin, eye, and respiratory irritation. It is also recognized as being hazardous to the aquatic environment.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All handling of the solid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, all sources of ignition should be immediately removed from the area. The spilled solid should be carefully swept up, avoiding dust generation, and placed into a designated, labeled container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. This information is essential for a comprehensive understanding of the chemical's properties and for making informed decisions regarding its safe handling and disposal.

PropertyValueSource
Chemical Formula C₁₅H₁₂O₃[1][2]
Molecular Weight 240.25 g/mol [1][2]
Appearance Solid[1]
Melting Point 97-101 °C[1]
GHS Hazard Classifications Aquatic Acute 1[1]
Signal Word Warning[1]
Hazard Statements H400: Very toxic to aquatic life[1]
Storage Class 11 - Combustible Solids[1]
UN Number (for transport) UN 1325 (Flammable solids, organic, n.o.s.)[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment, must be treated as hazardous waste.

  • This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible chemicals.

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.

  • The container must be in good condition and clearly labeled.

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards associated with the chemical (e.g., "Combustible Solid," "Irritant," "Aquatic Hazard").

  • Note the accumulation start date (the date the first piece of waste is placed in the container).

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Ensure the SAA is located away from sources of ignition and incompatible materials.

5. Disposal Request and Pickup:

  • Once the waste container is full, or before the regulatory accumulation time limit is reached (typically 90-180 days, but this can vary by jurisdiction), arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to transport the hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management Generate Generate Waste (Unused chemical, contaminated items) Segregate Segregate Waste Generate->Segregate Step 1 Containerize Containerize in Compatible Container Segregate->Containerize Step 2 Label Label Container (Name, Hazards, Date) Containerize->Label Step 3 Store Store in Satellite Accumulation Area Label->Store Step 4 Request Request Waste Pickup Store->Request Step 5 Transport Transport to Central Accumulation Area Request->Transport Dispose Final Disposal at Licensed Facility Transport->Dispose

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-(3-formylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methyl 4-(3-formylphenyl)benzoate, a combustible solid classified as hazardous to the aquatic environment.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety Information

This compound is a solid substance with a melting point of 97-101 °C.[1] While it is a valuable building block in chemical synthesis, it is imperative to handle it with care due to its potential hazards.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust particles.[3]

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.[4]
Chemical Splash GogglesRequired when there is a risk of splashing.[4][5]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[4]
Body Protection Laboratory CoatTo prevent contamination of personal clothing.[5]
Respiratory Protection N95 Dust Mask or equivalentRecommended, especially when handling the powder outside of a fume hood.[3]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures will minimize exposure risk and ensure safe handling of this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of this compound within a designated area, preferably in a chemical fume hood to control dust.[6]

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper.[6]

  • Weighing:

    • Use an enclosed balance to minimize the dispersion of powder.[6]

    • Employ weigh boats to prevent spills.[6]

    • Keep the container of this compound closed as much as possible.[6]

Dissolving and Solution Handling
  • Enclosure: When preparing solutions, work within a fume hood to avoid inhalation of any aerosols.

  • Spill Prevention: Work over disposable bench covers to easily manage any spills.[6]

  • Personal Protection: Always wear a lab coat and appropriate gloves.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

Spill SizeProcedure
Minor Spill 1. Control Ignition Sources: As the substance is combustible, remove all potential ignition sources. 2. Ventilate: Ensure the area is well-ventilated. 3. Dampen: To prevent dust formation, moisten the spilled solid with 60-70% ethanol.[3] 4. Collect: Carefully sweep the dampened material into a labeled container for hazardous waste.[3] 5. Decontaminate: Clean the spill area with soap and water.[3] 6. Dispose: Seal all contaminated materials (gloves, wipes, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.[3]
Major Spill 1. Evacuate: Immediately evacuate the area. 2. Alert: Notify your institution's Environmental Health and Safety (EHS) department. 3. Restrict Access: Prevent entry to the affected area.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Classification: All unused, expired, or contaminated this compound is to be treated as hazardous waste.

  • Containerization:

    • Use a compatible, leak-proof container, clearly labeled as "Hazardous Waste: this compound".

    • Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.[3]

  • Empty Containers: Containers that have held this compound are also considered hazardous waste and must be disposed of accordingly.[3]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3][7] Consult your institution's EHS department for specific guidance.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal prep1 Don PPE prep2 Prepare Designated Area in Fume Hood prep1->prep2 weigh Weigh Powder prep2->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area dissolve->decon spill Spill Occurs waste Collect Hazardous Waste decon->waste spill_proc Follow Spill Protocol spill->spill_proc spill_proc->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.